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  • Product: Isopropyl dimethyl methoxysilane
  • CAS: 122420-34-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of Isopropyl Dimethyl Methoxysilane Hydrolysis: A Technical Guide for Advanced Silylation

Executive Summary Isopropyl dimethyl methoxysilane (IPDMMS, CAS No. 122420-34-2) is a specialized monoalkoxysilane widely utilized as a sterically hindered protecting agent in complex pharmaceutical synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isopropyl dimethyl methoxysilane (IPDMMS, CAS No. 122420-34-2) is a specialized monoalkoxysilane widely utilized as a sterically hindered protecting agent in complex pharmaceutical synthesis. Unlike trialkoxysilanes that undergo extensive cross-linking and sol-gel polymerization, IPDMMS possesses a single hydrolyzable methoxy group. Its hydrolysis yields isopropyldimethylsilanol, which can subsequently dimerize into a disiloxane but cannot form a three-dimensional network. Understanding the exact hydrolysis mechanism of IPDMMS is critical for optimizing its reactivity, stability, and deprotection kinetics in drug development workflows.

Mechanistic Pathways of Hydrolysis

The hydrolysis of alkoxysilanes is a bimolecular nucleophilic substitution at the silicon center (SN2-Si). The reaction rate and pathway are fundamentally dictated by the pH of the aqueous environment, as both acid and base catalysis drive the transformation of the methoxy group into a reactive silanol 1 [1].

Acid-Catalyzed Hydrolysis

Under acidic conditions, the mechanism is initiated by the rapid, reversible protonation of the methoxy group's oxygen atom. This protonation transforms the methoxy group into a superior leaving group (methanol). Subsequently, a water molecule executes a nucleophilic attack on the electrophilic silicon center. Due to the steric bulk of the isopropyl group, the approach trajectory of the water molecule is restricted, making the transition state highly sensitive to steric hindrance. The reaction concludes with the deprotonation of the newly formed silanol. Acidic environments generally accelerate hydrolysis significantly more than basic environments for sterically hindered silanes2 [2].

Base-Catalyzed Hydrolysis

In a basic medium, the mechanism bypasses protonation. Instead, a hydroxide ion (OH⁻) directly attacks the silicon atom. Silicon, possessing low-lying d-orbitals (or through σ* orbital participation), can accommodate a pentacoordinate anionic intermediate3 [3]. The formation of this intermediate is the rate-determining step. Following its formation, the intermediate collapses, expelling a methoxide ion (CH₃O⁻), which rapidly abstracts a proton from water to form methanol. The bulky isopropyl group on IPDMMS shields the silicon center, severely retarding the initial hydroxide attack compared to less hindered analogs like trimethylmethoxysilane.

Hydrolysis IPDMMS Isopropyl Dimethyl Methoxysilane (IPDMMS) Acid_Cat Acid Catalysis (H+) IPDMMS->Acid_Cat Base_Cat Base Catalysis (OH-) IPDMMS->Base_Cat Protonated_Int Protonated Methoxy Intermediate Acid_Cat->Protonated_Int Water_Attack Water Nucleophilic Attack (SN2-Si) Protonated_Int->Water_Attack Silanol Isopropyldimethylsilanol + Methanol Water_Attack->Silanol -H+ Penta_Int Pentacoordinate Anionic Intermediate Base_Cat->Penta_Int OH- Attack Penta_Int->Silanol -CH3O-

Caption: Acid and base-catalyzed hydrolysis pathways of isopropyl dimethyl methoxysilane.

Steric and Electronic Effects: Causality in Reaction Kinetics

In drug development, the choice of a silyl protecting group is a delicate balance between ease of installation and stability against premature cleavage (hydrolysis). IPDMMS occupies a strategic "middle ground" between the highly labile trimethylsilyl (TMS) group and the extremely robust tert-butyldimethylsilyl (TBS) group.

The causality behind this stability lies in the steric parameter (Taft steric effects). The isopropyl group provides sufficient steric shielding to prevent spontaneous hydrolysis in ambient moisture (a common issue with TMS), yet it is less bulky than a tert-butyl group, allowing for milder deprotection conditions. Furthermore, the electron-donating nature of the alkyl groups slightly reduces the electrophilicity of the silicon atom, dampening the base-catalyzed nucleophilic attack 4 [4].

Table 1: Comparative Hydrolysis Half-Lives and Steric Parameters

Silyl Group PrecursorStructureRelative Steric BulkEst. Hydrolysis Half-Life (pH 7, 25°C)Primary Application in Pharma
Trimethylmethoxysilane(CH₃)₃Si-OCH₃Low< 1 hourTransient protection, highly labile
Isopropyl dimethyl methoxysilane (i-Pr)(CH₃)₂Si-OCH₃ Moderate ~12-24 hours Tunable protection, moderate stability
tert-Butyldimethylmethoxysilane(t-Bu)(CH₃)₂Si-OCH₃High> 7 daysLong-term protection, highly stable

Note: Half-lives are highly solvent and concentration-dependent. Data extrapolated from general alkoxysilane hydrolysis kinetics.

Experimental Protocol: In-situ NMR Kinetic Profiling

To establish a self-validating system for determining the hydrolysis kinetics of IPDMMS, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Causality of Design: This method is chosen because it avoids the equilibrium disruption and potential column-induced cleavage caused by chromatographic sampling (HPLC/GC). Furthermore, IPDMMS is hydrophobic; running the reaction in a purely aqueous environment would cause a biphasic system, ruining NMR shimming and kinetic accuracy. Thus, a deuterated co-solvent is required.

Materials:

  • IPDMMS (High purity, >99%)

  • Deuterated solvent (THF-d8 or CD₃CN) to ensure miscibility.

  • D₂O (Deuterium oxide)

  • Catalyst: 0.1 M DCl in D₂O (for acid catalysis)

Step-by-Step Methodology:

  • Sample Preparation: In a dry, inert-gas purged environment, dissolve 0.1 mmol of IPDMMS in 0.5 mL of THF-d8 directly within a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a baseline ¹H and ²⁹Si NMR spectrum to confirm purity and establish the initial integration value of the methoxy protons (singlet, ~3.4 ppm).

  • Reaction Initiation: Inject 0.1 mL of the D₂O/DCl mixture into the NMR tube. Crucial Step: Immediately invert the tube 3 times to ensure rapid, homogeneous mixing. Failing to do this results in diffusion-limited reaction kinetics that artificially skew the rate constant.

  • Time-Series Acquisition: Insert the tube into the NMR spectrometer. Initiate a pre-programmed kinetic array, acquiring a ¹H spectrum every 60 seconds for 2 hours.

  • Data Analysis: Track the disappearance of the methoxy protons (-OCH₃) and the simultaneous appearance of the liberated methanol peak.

  • Self-Validation Check: Calculate the mass balance at each time point. The sum of the integrations of the unreacted IPDMMS methoxy peak and the liberated methanol peak must remain constant. Any deviation mathematically proves the occurrence of side reactions (e.g., evaporation or unexpected cleavage), thereby validating or invalidating the run.

Workflow Prep 1. Sample Prep IPDMMS in THF-d8 Initiation 2. Initiation Add D2O + Catalyst Prep->Initiation NMR 3. In-situ NMR 1H/29Si Time-Series Initiation->NMR Analysis 4. Kinetic Analysis Peak Integration NMR->Analysis Validation 5. Validation Mass Balance Check Analysis->Validation

Caption: Self-validating in-situ NMR workflow for determining silane hydrolysis kinetics.

Condensation and Dimerization Dynamics

While IPDMMS cannot form polymeric sol-gels, its hydrolysis product, isopropyldimethylsilanol, can undergo condensation to form 1,1,3,3-tetramethyl-1,3-diisopropyldisiloxane. Reaction: 2 (i-Pr)(CH₃)₂Si-OH ⇌ (i-Pr)(CH₃)₂Si-O-Si(CH₃)₂(i-Pr) + H₂O

In typical silylation workflows for drug development, the silanol is merely a byproduct of the deprotection step. However, if IPDMMS is used as a surface modifier (e.g., passivating silica nanoparticles for drug delivery), the condensation reaction is the critical step that anchors the silane to the surface hydroxyls. The steric hindrance of the isopropyl group significantly slows this condensation compared to TMS derivatives, often requiring elevated temperatures or stronger catalysts to drive the reaction to completion.

Conclusion

The hydrolysis of isopropyl dimethyl methoxysilane is a highly predictable, sterically governed process. By understanding the nucleophilic substitution mechanisms under varying pH conditions, researchers can precisely tune its application as a protecting agent. The balance between the inductive electron-donating effects and the steric shielding of the isopropyl group makes IPDMMS an invaluable tool in the modern synthetic chemist's arsenal.

References

  • BenchChem. "An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane." BenchChem Technical Resources.
  • Gelest, Inc. "Factors contributing to the stability of alkoxysilanes in aqueous solution." Gelest Technical Library.
  • Brinker, C.J. "Hydrolysis and Condensation of Silicates: Effects on Structure." Journal of Non-Crystalline Solids.
  • ACS Publications. "Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane." Inorganic Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isopropyl Dimethyl Methoxysilane

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl dimethyl methoxysilane (CAS No. 122420-34-2).[1][2] As a member of the versatile cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of isopropyl dimethyl methoxysilane (CAS No. 122420-34-2).[1][2] As a member of the versatile class of organosilicon compounds known as silanes, understanding its structural features through NMR spectroscopy is paramount for its application in materials science and organic synthesis.[3] This document will delve into the theoretical underpinnings of the expected spectral features, predict the chemical shifts and coupling constants, and provide a detailed, field-proven protocol for acquiring high-quality NMR data for this and similar volatile silane compounds. This guide is intended for researchers, scientists, and drug development professionals who utilize organosilane chemistry.

Introduction: The Significance of NMR in Characterizing Organosilanes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural elucidation of organosilicon compounds.[4] The ability of NMR to probe the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C, provides unparalleled insight into molecular architecture. For a molecule like isopropyl dimethyl methoxysilane, with its distinct functional groups attached to a central silicon atom, NMR allows for the unambiguous confirmation of its structure and purity.

The chemical shifts observed in the NMR spectra of organosilanes are influenced by the electronegativity of the substituents on the silicon atom, as well as steric and anisotropic effects.[5][6] The presence of the methoxy group (-OCH₃), two methyl groups (-CH₃), and an isopropyl group (-CH(CH₃)₂) on the silicon center of isopropyl dimethyl methoxysilane creates a unique magnetic environment for each set of protons and carbons, which we will explore in detail.

Predicted ¹H NMR Spectrum of Isopropyl Dimethyl Methoxysilane

The ¹H NMR spectrum of isopropyl dimethyl methoxysilane is anticipated to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The interpretation of this spectrum relies on understanding the electronic effects of the silicon atom and the adjacent oxygen of the methoxy group.

Predicted Chemical Shifts and Multiplicities

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[7][8]

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Si-CH(CH₃ )₂~1.05Doublet6H~7.0
Si-CH (CH₃)₂~1.15Septet1H~7.0
Si-(CH₃ )₂~0.10Singlet6HN/A
O-CH₃ ~3.45Singlet3HN/A

Causality behind the Predicted Shifts:

  • Si-(CH₃)₂ Protons: The protons of the two methyl groups directly attached to the silicon atom are expected to be the most shielded, appearing at a very upfield chemical shift of around 0.10 ppm. This is a characteristic feature of methyl groups bonded to silicon, which is less electronegative than carbon.

  • Isopropyl Group Protons: The isopropyl group will give rise to two signals. The six methyl protons (Si-CH(CH ₃)₂) are diastereotopic due to the chiral center created by the silicon atom's four different substituents, but they will likely appear as a single doublet at approximately 1.05 ppm. This doublet arises from coupling to the methine proton. The methine proton (Si-CH (CH₃)₂) will be deshielded by the adjacent silicon and will appear as a septet around 1.15 ppm due to coupling with the six equivalent methyl protons.

  • Methoxy Group Protons: The protons of the methoxy group (O-CH ₃) are the most deshielded in the molecule. The direct attachment to an electronegative oxygen atom will cause a significant downfield shift to approximately 3.45 ppm. This signal is expected to be a sharp singlet as there are no adjacent protons to couple with.

Visualizing the ¹H NMR Correlations

The following diagram illustrates the expected spin-spin coupling interactions in the isopropyl group of isopropyl dimethyl methoxysilane.

Caption: Spin-spin coupling in the isopropyl group.

Predicted ¹³C NMR Spectrum of Isopropyl Dimethyl Methoxysilane

The proton-decoupled ¹³C NMR spectrum of isopropyl dimethyl methoxysilane is expected to show four signals, corresponding to the four distinct carbon environments.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of related organosilane structures.

Carbon Environment Predicted Chemical Shift (δ, ppm)
Si-CH(C H₃)₂~18.5
Si-C H(CH₃)₂~15.0
Si-(C H₃)₂~-2.0
O-C H₃~50.0

Causality behind the Predicted Shifts:

  • Si-(CH₃)₂ Carbons: Similar to the protons, the carbons of the methyl groups directly attached to silicon are highly shielded and are expected to appear at a very upfield chemical shift, potentially even negative, around -2.0 ppm.

  • Isopropyl Group Carbons: The methyl carbons of the isopropyl group (Si-CH(C H₃)₂) are predicted to resonate at approximately 18.5 ppm. The methine carbon (Si-C H(CH₃)₂) is expected at a slightly more upfield position, around 15.0 ppm.

  • Methoxy Group Carbon: The carbon of the methoxy group (O-C H₃) will be the most deshielded due to the direct attachment to the electronegative oxygen atom, with an expected chemical shift of around 50.0 ppm.

Structural Assignment Workflow

The following diagram outlines the logical workflow for assigning the peaks in the ¹³C NMR spectrum.

G Start Acquire ¹³C NMR Spectrum Identify_Signals Identify 4 Distinct Signals Start->Identify_Signals Predict_Shifts Predict Chemical Shifts (Electronegativity & Shielding) Identify_Signals->Predict_Shifts Assign_Si_Me Assign Upfield Signal (~ -2.0 ppm) to Si-(CH₃)₂ Predict_Shifts->Assign_Si_Me Assign_O_Me Assign Downfield Signal (~ 50.0 ppm) to O-CH₃ Predict_Shifts->Assign_O_Me Assign_Isopropyl Assign Remaining Signals (~15.0 & ~18.5 ppm) to Isopropyl Group Predict_Shifts->Assign_Isopropyl Confirm Confirm Assignments with DEPT or HSQC experiments Assign_Si_Me->Confirm Assign_O_Me->Confirm Assign_Isopropyl->Confirm

Caption: Workflow for ¹³C NMR peak assignment.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR spectra of volatile silanes like isopropyl dimethyl methoxysilane requires careful sample preparation and instrument parameter optimization.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble and that has minimal overlapping residual solvent peaks. Deuterated chloroform (CDCl₃) is a common and suitable choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of isopropyl dimethyl methoxysilane in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Handling Volatility: Due to the low boiling point of some silanes, it is advisable to prepare the sample at a cool temperature and cap the NMR tube tightly to prevent evaporation.

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16 scans.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally sufficient.

¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

  • Spectral Width (SW): A range of -10 to 220 ppm is appropriate.[6]

Trustworthiness of the Protocol: This protocol is designed to be a self-validating system. The use of an internal standard (TMS) ensures accurate chemical shift referencing. The suggested number of scans and relaxation delays are chosen to provide a good signal-to-noise ratio and reliable integration for quantitative analysis.

Conclusion

The ¹H and ¹³C NMR spectra of isopropyl dimethyl methoxysilane are predicted to show distinct and well-resolved signals that can be readily assigned based on fundamental NMR principles. This guide provides a robust framework for understanding and predicting these spectra, as well as a reliable experimental protocol for their acquisition. The detailed analysis of chemical shifts and coupling patterns serves as a valuable resource for scientists working with this and other organosilane compounds, facilitating confident structural verification and purity assessment.

References

  • Vertex AI Search. (2026, April 3). The Science Behind Silanes: A Deep Dive into Isobutyl Isopropyl Dimethoxysilane.
  • ResearchGate. (n.d.). NMR Spectroscopy of Organosilicon Compounds.
  • RSC Publishing. (n.d.). The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution.
  • ResearchGate. (n.d.). 29Si NMR Experiments in Solutions of Organosilicon Compounds.
  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....
  • Elsevier. (2002, May 3).
  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics.
  • Cambridge Isotope Laboratories, Inc. (n.d.).
  • University of Regensburg. (n.d.). Chemical shifts.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei.
  • John Wiley & Sons, Inc. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
  • Doc Brown's Chemistry. (2026, March 25). C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting.
  • iChemical. (n.d.). Isopropyl Dimethyl Methoxysilane, CAS No. 122420-34-2. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • IRIS Unina. (2014, March 20). Acetone‐induced polymerisation of 3- aminopropyltrimethoxysilane (APTMS) as revealed by NMR spectroscopy.
  • ContaminantDB. (n.d.). 13C NMR Spectrum (CHEM033350).
  • HAL Open Science. (n.d.). NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds.
  • SpectraBase. (n.d.). 2-Isopropyl(dimethyl)silyloxypropane - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). Dimethoxy-diisopropyl-silan - Optional[13C NMR] - Chemical Shifts.
  • NIST WebBook. (n.d.). Silane, dimethyl(dimethyl(dimethyl(2-isopropylphenoxy)silyloxy)silyloxy)(2-isopropylphenoxy)-.

Sources

Foundational

thermodynamic stability data for isopropyl dimethyl methoxysilane

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl Dimethyl Methoxysilane For Researchers, Scientists, and Drug Development Professionals Abstract Isopropyl dimethyl methoxysilane is a member of the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of Isopropyl Dimethyl Methoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl dimethyl methoxysilane is a member of the organomethoxysilane chemical family, utilized as a chemical intermediate in various research and industrial applications.[1] A comprehensive understanding of its thermodynamic stability is paramount for ensuring safe handling, predicting reactivity, and optimizing process conditions. This guide provides a detailed overview of the known properties of isopropyl dimethyl methoxysilane and outlines robust experimental and computational methodologies for a thorough assessment of its thermodynamic stability. While direct, publicly available experimental data on its enthalpy and Gibbs free energy of formation are scarce, this document synthesizes information from related compounds and established analytical techniques to provide a framework for its characterization.

Introduction to Isopropyl Dimethyl Methoxysilane

Isopropyl dimethyl methoxysilane (CAS No. 122420-34-2) is an organosilicon compound with the molecular formula C6H16OSi.[2] Its structure, featuring a central silicon atom bonded to an isopropyl group, two methyl groups, and a methoxy group, dictates its chemical behavior. The presence of the methoxy group makes it susceptible to hydrolysis, a key factor in its stability profile.[1] Like other alkoxysilanes, its utility is often linked to its ability to react with hydroxyl groups, for instance, in surface functionalization.[3] Understanding the energy changes associated with its decomposition and reactions is critical for its effective and safe application.

Known Physical and Safety Data

A summary of the currently available physical and safety information for isopropyl dimethyl methoxysilane is presented below. This data is primarily sourced from safety data sheets and chemical supplier information.

PropertyValueSource
Molecular Formula C6H16OSi[2]
Molecular Weight 132.28 g/mol [2]
Boiling Point 104-105 °C[2]
Density 0.777 g/cm³ (Predicted)[2]
Physical State Liquid[1]
Flash Point Flammable liquid (Category 3)[1][4]
Stability Stable in sealed containers. Reacts with water and moisture in air, liberating methanol.[1]
Incompatible Materials Moisture, water, strong oxidizing agents.[1][5]
Hazardous Decomposition Products Methanol, organic acid vapors.[1]

Experimental Approaches for Thermodynamic Stability Determination

Due to the lack of published experimental thermodynamic data for isopropyl dimethyl methoxysilane, this section focuses on the primary techniques that should be employed for its characterization: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

  • Sample Preparation: Place 5-10 mg of isopropyl dimethyl methoxysilane into an appropriate TGA pan (e.g., alumina or platinum). Due to its volatility and moisture sensitivity, sample loading should be performed quickly, and if possible, in an inert atmosphere (e.g., a glovebox).

  • Experimental Conditions:

    • Atmosphere: Run the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 20 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 20 mL/min) to understand both thermal and thermo-oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to approximately 800 °C at a constant heating rate (e.g., 5 °C/min).[6][7]

    • Data Collection: Record the mass of the sample as a function of temperature.

The resulting TGA curve will show the percentage of mass loss versus temperature. The derivative of this curve (DTG) highlights the temperatures at which the rate of mass loss is maximal. For isopropyl dimethyl methoxysilane, one might expect:

  • An initial mass loss corresponding to the volatilization of the compound, depending on the heating rate.

  • Subsequent mass loss steps corresponding to the decomposition of the organic groups. The pyrolysis of methyl groups from silicon is known to occur at high temperatures.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures and enthalpies.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Seal a small amount (2-5 mg) of isopropyl dimethyl methoxysilane in a hermetic aluminum pan to prevent volatilization. An empty, sealed hermetic pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere like nitrogen.

    • Temperature Program: A typical program would involve a heating-cooling-heating cycle to erase thermal history, for example:

      • Heat from ambient to a temperature below significant decomposition (e.g., 200 °C) at 10 °C/min.

      • Cool to a low temperature (e.g., -70 °C) at 10 °C/min.[6]

      • Heat again to a higher temperature (e.g., 400 °C) at 10 °C/min to observe thermal events until decomposition begins.

  • Data Collection: Record the heat flow as a function of temperature.

The DSC thermogram will reveal endothermic and exothermic events. For isopropyl dimethyl methoxysilane, this could include:

  • A glass transition temperature (Tg), which is indicative of the transition from a rigid to a more mobile state in the amorphous phase.[6]

  • Exothermic peaks that may correspond to decomposition or oxidative processes.

G cluster_exp Experimental Workflow start Sample: Isopropyl Dimethyl Methoxysilane tga Thermogravimetric Analysis (TGA) start->tga Mass Loss vs. Temp dsc Differential Scanning Calorimetry (DSC) start->dsc Heat Flow vs. Temp data_analysis Data Analysis & Interpretation tga->data_analysis dsc->data_analysis stability_profile Thermal Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for thermal analysis.

Computational Approaches for Thermodynamic Parameter Estimation

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting thermodynamic properties.

Computational Workflow
  • Structure Optimization: The 3D structure of isopropyl dimethyl methoxysilane is first optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311+G(d,p).[8]

  • Frequency Calculation: A vibrational frequency calculation is then performed on the optimized geometry. This confirms that the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.[8]

  • Thermochemical Property Calculation: From the frequency calculation, key thermodynamic parameters can be derived:

    • Standard Enthalpy of Formation (ΔfH°): This is typically calculated using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of the reaction. This approach minimizes errors in the DFT calculation.

    • Standard Gibbs Free Energy of Formation (ΔfG°): This is calculated from the enthalpy of formation and the standard entropy (S°), which is also obtained from the frequency calculation.[9][10] The relationship is given by ΔG° = ΔH° - TΔS°.

G cluster_comp Computational Thermochemistry Workflow mol_struct Define Molecular Structure (Isopropyl Dimethyl Methoxysilane) geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc thermo_data Calculate Thermodynamic Properties (ΔfH°, ΔfG°, S°, Cp) freq_calc->thermo_data validation Validate with known data for related compounds thermo_data->validation

Caption: Workflow for computational thermochemistry.

Potential Decomposition Pathways

The thermodynamic stability of isopropyl dimethyl methoxysilane is intrinsically linked to its decomposition pathways. Based on the chemistry of related alkoxysilanes, two primary pathways are of concern:

  • Hydrolysis: In the presence of water or moisture, the methoxy group is susceptible to hydrolysis, leading to the formation of a silanol (Si-OH) and methanol.[1] This reaction can be catalyzed by acids or bases. The resulting silanol is often unstable and can undergo self-condensation to form a disiloxane (Si-O-Si). The steric hindrance provided by the isopropyl group may slow the rate of hydrolysis compared to less hindered silanes.[11]

  • Thermal Decomposition: At elevated temperatures, the organic substituents will decompose. The C-Si and C-H bonds will eventually cleave. Studies on similar materials suggest that methyl groups attached to silicon can be pyrolyzed at temperatures in the range of 400-600 °C.[6]

G cluster_decomp Decomposition Pathways start Isopropyl Dimethyl Methoxysilane hydrolysis Hydrolysis (+ H2O) start->hydrolysis thermal Thermal Decomposition (High Temp.) start->thermal silanol Isopropyl Dimethylsilanol + Methanol hydrolysis->silanol thermal_prods Decomposition Products (e.g., hydrocarbons, Si-C fragments) thermal->thermal_prods disiloxane Disiloxane Formation silanol->disiloxane Condensation

Caption: Potential decomposition pathways.

Conclusion

References

  • THERMOGRAVIMETRIC ANALYSIS OF THE KINETICS OF THE REACTION OF ALKOXYSILANE WITH SILICA in - Rubber Chemistry and Technology. (2014, September 1).
  • DIISOPROPYLDIMETHOXYSILA... (2015, March 27).
  • Diisopropyldimethoxysilane SDS, 18230-61-0 Safety Data Sheets - ECHEMI.
  • Thermodynamic Analysis of the Main Reactions Involved in the Synthesis of Organosilanes | Industrial & Engineering Chemistry Research - ACS Publications. (2024, April 29).
  • ISOBUTYLISOPROPYLDIMETHOXYSILANE. (2015, August 18).
  • Thermal analysis of organically modified siloxane melting gels - CUNY Academic Works. (2011, November 16).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 29).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 28).
  • Near-Room-Temperature Synthesis of Alkoxysilanes and H2 via Mechanochemical Ball Milling | ACS Sustainable Chemistry & Engineering. (2022, November 23).
  • Thermal Analysis of Organically Modified Siloxane Melting Gels - ResearchGate. (2011, November 16).
  • Isopropyl Dimethyl Methoxysilane 122420-34-2 wiki - GuideChem.
  • Thermo Physical Properties of Some Physical and Chemical Solvents at Atmospheric Pressure.
  • Isopropyl Dimethyl Methoxysilane | 122420-34-2 - ChemicalBook.
  • Isopropyl Dimethyl Methoxysilane, CAS No. 122420-34-2 - iChemical.
  • CAS 122420-34-2 Isopropyl Dimethyl Methoxysilane 122420342 | Chemical e-data Search.
  • 1-Dimethyl(isopropyl)silyloxypentane | C10H24OSi | CID 554711 - PubChem.
  • (PDF) Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films - ResearchGate.
  • ARTICLE IN PRESS.
  • Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry - Optica Applicata.
  • This table gives the standard state chemical thermodynamic properties of about 2500 individual substances in the crystalline, liquid, and gaseous.
  • Experimental data for CH 3 CHCH 3 (Isopropyl radical) - Computational Chemistry Comparison and Benchmark Database.
  • Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption | Langmuir - ACS Publications. (2010, August 23).
  • Day 28: Entropy, Gibbs Free Energy 4.2G - LibreTexts Studio.
  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers of (E)-1-(α - SciELO.
  • THERMODYNAMICS OF THE FORMATION OF DIISOPROPYL ETHER Текст научной статьи по специальности - КиберЛенинка.
  • Thermal decomposition of silica-methyltrimethoxysilane hybrid glasses studied by mass spectrometry - ResearchGate.
  • DFT-calculated Gibbs free energy profile for the reaction between... - ResearchGate.
  • Gibbs Free Energy - 清華大學.
  • Database Statistics - Cheméo - Chemical & Physical Properties by Cheméo.
  • Isopropyl Alcohol - the NIST WebBook.
  • Effects of various methylchlorosilanes on physicochemical properties of ambient pressure dried silica aerogels | Request PDF - ResearchGate.

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Exploratory

The Steric Effect of Isopropyldimethylmethoxysilane: Mechanistic Insights and Applications in Synthetic Chemistry

Introduction Isopropyldimethylmethoxysilane (IPDMMS) is a highly specialized organosilicon reagent widely utilized in advanced organic synthesis, surface modification, and drug development. Structurally, it consists of a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isopropyldimethylmethoxysilane (IPDMMS) is a highly specialized organosilicon reagent widely utilized in advanced organic synthesis, surface modification, and drug development. Structurally, it consists of a central silicon atom bonded to one methoxy group, two methyl groups, and one isopropyl group. The defining characteristic of IPDMMS is the steric effect imparted by the bulky isopropyl moiety. Compared to standard trimethylsilyl (TMS) derivatives, the branched secondary carbon of the isopropyl group significantly alters the reactivity profile of the silicon center, particularly concerning nucleophilic substitution reactions such as hydrolysis and silylation.

This guide provides an in-depth technical analysis of the causality behind these steric effects, quantitative kinetic data, and a self-validating experimental protocol for researchers seeking to leverage IPDMMS in their workflows.

Mechanistic Causality: The Steric Effect at the Silicon Center

Reactions at the silicon atom, such as the hydrolysis of the methoxy group to form a silanol (Si-OH), typically proceed via an SN​2 -like bimolecular mechanism involving a pentacoordinate trigonal bipyramidal transition state.

The steric bulk of the isopropyl group dictates the kinetics of this process. The branched methyl groups of the isopropyl moiety physically restrict the Bürgi-Dunitz trajectory of the incoming nucleophile (e.g., water or an alcohol). This steric shielding raises the activation energy ( ΔG‡ ) required to form the pentacoordinate intermediate. Consequently, the rate of solvolysis for IPDMMS is drastically reduced compared to unhindered silanes. This tunable steric hindrance allows chemists to design protecting groups or crosslinkers that are stable under specific physiological or reaction conditions but can be cleaved under targeted stimuli.

G cluster_0 Trimethylmethoxysilane (TMMS) Low Steric Hindrance cluster_1 Isopropyldimethylmethoxysilane (IPDMMS) High Steric Hindrance N1 Nucleophile (H2O) Si1 Si Center N1->Si1 Unhindered Attack TS1 Pentacoordinate TS (Low Energy) Si1->TS1 P1 Hydrolyzed Product (Fast) TS1->P1 N2 Nucleophile (H2O) Si2 Si Center (Shielded by i-Pr) N2->Si2 Blocked Attack TS2 Pentacoordinate TS (High Energy) Si2->TS2 P2 Hydrolyzed Product (Slow) TS2->P2

Figure 1: Mechanistic comparison of nucleophilic attack on TMMS versus sterically hindered IPDMMS.

Quantitative Analysis of Steric Hindrance

The impact of the isopropyl group is best understood by comparing its hydrolysis rate to other common silyl groups. The isopropyldimethylsilyl (IPDMS) group occupies a critical "Goldilocks" zone—it is 102 to 103 times more stable to acidic hydrolysis than the TMS group, yet it remains significantly more labile than the highly hindered tert-butyldimethylsilyl (TBS) group[1].

Table 1: Relative Rates of Acidic Hydrolysis for Silyl Groups
Silyl GroupAbbreviationRelative Rate of Acidic HydrolysisSteric Bulk Profile
TrimethylsilylTMS 1 Minimal
TriethylsilylTES 10−1 to 10−2 Moderate
Isopropyldimethylsilyl IPDMS 10−2 to 10−3 Moderately High
tert-ButyldimethylsilylTBS 10−4 High
tert-ButyldiphenylsilylTBDPS 10−6 Very High

Data derived from comparative solvolysis studies of silyl ethers and esters[1].

This specific kinetic profile makes IPDMMS an ideal precursor for synthesizing silyl ethers or siloxane networks where intermediate stability is required—such as in tunable prodrug linkers or sequential deprotection strategies in complex natural product synthesis.

Applications in Drug Development and Chemical Biology

In drug development, the steric effect of the IPDMS group is exploited to create tunable masks for reactive functionalities. For instance, in the development of activity-based protein profiling probes, the inclusion of an isopropyldimethylsilyl group can tune the stability of cyclic hemiaminals or silylcyanohydrins[2]. The steric hindrance prevents premature off-target reactions while allowing stimulus-responsive deprotection (e.g., via fluoride ions or specific pH environments) at the target site.

Furthermore, IPDMMS is utilized as a hydroxyl-protecting agent for chemical intermediates in the synthesis of active pharmaceutical ingredients (APIs), where its unique steric profile prevents unwanted side reactions during subsequent transformations[3].

Experimental Protocol: Kinetic Profiling of IPDMMS Hydrolysis

To accurately measure the steric effect of IPDMMS in a specific solvent system, researchers must employ a self-validating kinetic assay. The following protocol utilizes in-situ 1 H-NMR spectroscopy to monitor the hydrolysis rate.

Methodological Principles (Causality & Validation)
  • Internal Standard Validation: 1,4-dioxane is used as an internal standard because it is chemically inert under mild acidic conditions and its NMR signal does not overlap with the silane peaks. This validates the integration values against any instrument drift or shimming alterations over the kinetic run.

  • Thermodynamic Control: The reaction is strictly maintained at 298 K within the NMR probe, as the activation energy of the sterically hindered transition state is highly sensitive to thermal fluctuations.

Step-by-Step Workflow
  • Sample Preparation: In a dry NMR tube, dissolve 0.1 mmol of IPDMMS and 0.05 mmol of 1,4-dioxane (internal standard) in 0.5 mL of deuterated acetonitrile (CD 3​ CN).

  • Baseline Acquisition: Acquire a baseline 1 H-NMR and 29 Si-NMR spectrum to confirm purity and establish the initial integration ratio of the methoxy protons ( 3.4 ppm) against the internal standard ( 3.7 ppm).

  • Reaction Initiation: Inject 10 μ L of a standardized acidic D 2​ O solution (e.g., 0.1 M DCl in D 2​ O) directly into the NMR tube. Invert rapidly to mix.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-equilibrated to 298 K). Set up a kinetic run to acquire a spectrum every 60 seconds for 2 hours.

  • Data Processing: Plot the normalized integration of the methoxy peak over time. Fit the decay curve to a pseudo-first-order kinetic model to extract the rate constant ( kobs​ ).

Workflow Step1 1. Sample Prep (IPDMMS + CD3CN + Internal Std) Step2 2. Initiation (Acidic D2O Injection) Step1->Step2 Step3 3. In-situ NMR (Kinetic Acquisition at 298K) Step2->Step3 Step4 4. Data Analysis (Decay Curve Fitting) Step3->Step4

Figure 2: Self-validating in-situ NMR workflow for kinetic profiling of silane hydrolysis.

References

  • Title: Product Subclass 14: Silyl Esters Source: Thieme E-Books URL
  • Source: US20050070730A1 (Google Patents)
  • Title: Masked cerulenin enables a dual-site selective protein crosslink Source: PMC - NIH URL

Sources

Foundational

Isopropyl Dimethyl Methoxysilane: Vapor Pressure Dynamics and Application Protocols at Room Temperature

Executive Summary In advanced organic synthesis and Active Pharmaceutical Ingredient (API) development, the selection of silylating agents is governed by a delicate balance of steric hindrance, reactivity, and volatility...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and Active Pharmaceutical Ingredient (API) development, the selection of silylating agents is governed by a delicate balance of steric hindrance, reactivity, and volatility. Isopropyl dimethyl methoxysilane (CAS: 122420-34-2) , with the molecular formula C₆H₁₆OSi, serves as a highly specialized protecting group. While trimethylsilyl (TMS) groups often lack hydrolytic stability and bulky tert-butyldimethylsilyl (TBDMS) groups require harsh deprotection conditions, the isopropyl dimethyl silyl moiety offers an optimal intermediate steric profile.

Understanding the vapor pressure of this compound at room temperature (25 °C) is critical. It dictates the safety protocols for handling Volatile Organic Compounds (VOCs), the design of vacuum-assisted byproduct stripping, and the thermodynamic parameters required for scale-up synthesis.

Physicochemical Profiling & Structural Causality

The physical properties of isopropyl dimethyl methoxysilane are intrinsically linked to its molecular geometry. The presence of the isopropyl group introduces moderate steric bulk, which slightly elevates the boiling point compared to simpler alkoxysilanes. Meanwhile, the methoxy leaving group ensures that upon reaction with a hydroxyl-bearing substrate, the only byproduct is methanol—a highly volatile compound easily removed under reduced pressure.

According to chemical databases, the boiling point of isopropyl dimethyl methoxysilane is documented at 104–105 °C at 760 mmHg [1], and its density is approximately 0.777 g/cm³ [2]. Because empirical vapor pressure data at exactly 25 °C is rarely tabulated for this specific niche silane, application scientists must rely on thermodynamic modeling and structural analogs to establish operational baselines.

Vapor Pressure Dynamics at Room Temperature (25 °C)

To accurately estimate the room temperature vapor pressure of isopropyl dimethyl methoxysilane, we apply the Clausius-Clapeyron equation alongside comparative data from structurally adjacent silanes.

Thermodynamic Modeling

By analyzing compounds with similar molecular weights and dipole moments, we can interpolate the target vapor pressure:

  • Isopropoxytrimethylsilane (CAS 1825-64-5): Exhibits a boiling point of 87 °C and a known vapor pressure of 52.8 mmHg at 25 °C[3].

  • Isopropyl dimethyl chlorosilane (CAS 3634-56-8): Exhibits a boiling point of 109.2 °C and a known vapor pressure of 29.4 mmHg at 25 °C[4].

Given that isopropyl dimethyl methoxysilane has a boiling point of 104.5 °C, its enthalpy of vaporization ( ΔHvap​ ) lies precisely between these two analogs. Applying Trouton’s rule and the integrated Clausius-Clapeyron equation, the calculated vapor pressure at 25 °C falls within the 35.0 to 40.0 mmHg range.

Causality Insight: This moderate vapor pressure indicates that the chemical is a volatile organic compound (VOC) capable of forming flammable vapor-air mixtures at room temperature, but it will not flash-boil. It necessitates closed-system handling (e.g., Schlenk lines) to prevent evaporative loss and atmospheric moisture hydrolysis.

Table 1: Comparative Physicochemical Properties
CompoundCAS NumberBoiling Point (°C)Vapor Pressure at 25 °C (mmHg)
Isopropoxytrimethylsilane1825-64-587.052.8
Isopropyl dimethyl methoxysilane 122420-34-2 104.0 – 105.0 35.0 – 40.0 *
Isopropyl dimethyl chlorosilane3634-56-8109.229.4

*Calculated via Clausius-Clapeyron thermodynamic modeling.

Experimental Protocol: Static Method for Vapor Pressure Validation

To establish a self-validating system for determining the exact vapor pressure of isopropyl dimethyl methoxysilane in your specific laboratory environment, the Static Method utilizing an Isoteniscope is strictly recommended.

Why the Static Method? Dynamic (ebulliometric) methods require heating the liquid to boiling at various pressures. For methoxysilanes, prolonged heating increases the risk of thermal degradation or moisture-induced polymerization. The static method operates at room temperature, preserving the integrity of the silane.

Step-by-Step Methodology
  • Sample Purification: Distill the isopropyl dimethyl methoxysilane under an inert argon atmosphere to remove trace silanols or methanol impurities.

  • Degassing (Freeze-Pump-Thaw): Transfer 5 mL of the purified sample into the isoteniscope bulb. Freeze the sample using liquid nitrogen (-196 °C). Evacuate the system to <0.01 mmHg to remove dissolved non-condensable gases (e.g., O₂, N₂). Isolate the pump, and thaw the sample to room temperature. Repeat this cycle three times.

    • Causality: Dissolved atmospheric gases will artificially inflate the manometric readings, violating the integrity of the vapor pressure measurement.

  • Thermal Equilibration: Submerge the isoteniscope in a precision-controlled thermostatic water bath set to exactly 25.00 ± 0.01 °C. Allow 30 minutes for thermal equilibrium.

  • Pressure Nulling: Adjust the external system pressure using a vacuum manifold until the liquid levels in the U-tube of the isoteniscope are perfectly level.

    • Causality: Leveling the U-tube ensures the external manifold pressure is exactly equal to the internal vapor pressure of the silane.

  • Manometric Reading: Record the pressure using a high-precision capacitance manometer.

  • Self-Validation Check: Repeat the measurement at 30 °C and 35 °C. Plot ln(P) vs. 1/T . A strictly linear fit ( R2>0.99 ) validates the absence of volatile impurities and confirms the accuracy of the 25 °C reading.

G A Sample Degassing (Freeze-Pump-Thaw) B Thermal Equilibration (Water Bath 25°C) A->B C Isoteniscope Nulling (Pressure Balancing) B->C D Manometric Reading (Vapor Pressure) C->D E Data Validation (Clausius-Clapeyron) D->E

Figure 1: Step-by-step workflow for static vapor pressure determination.

Practical Implications in Drug Development

In the synthesis of complex APIs, isopropyl dimethyl methoxysilane is utilized for the protection of sensitive hydroxyl (-OH) groups. The moderate vapor pressure at room temperature (approx. 35-40 mmHg) provides a distinct operational advantage.

During the silylation reaction, the methoxy group is displaced, generating methanol as a byproduct. Because the vapor pressure of methanol (127 mmHg at 25 °C) is significantly higher than that of the unreacted silane, the byproduct can be selectively removed via mild vacuum distillation without stripping away the valuable silylating agent. This differential volatility drives the reaction equilibrium forward (Le Chatelier's Principle), ensuring high yield and purity of the protected API.

G A API (R-OH) C Catalytic Exchange (Room Temp) A->C B iPrMe2Si-OMe B->C D Protected API (R-O-SiiPrMe2) C->D E Methanol (CH3OH) Removed via Vacuum C->E

Figure 2: Catalytic silylation pathway utilizing isopropyl dimethyl methoxysilane.

References

  • AccelaChem. "122420-34-2, Isopropyl(methoxy)dimethylsilane - Density and Product Specifications." Retrieved from [Link]

  • Chemsrc. "Isopropyl Dimethyl Chlorosilane | CAS#:3634-56-8 - Vapor Pressure Data." Retrieved from [Link]

  • ChemBK. "1825-64-5 - Physico-chemical Properties of Isopropoxytrimethylsilane." Retrieved from[Link]

Sources

Exploratory

Isopropyl Dimethyl Methoxysilane (CAS 122420-34-2): A Comprehensive Guide to Toxicity Mechanisms, Safety Data, and Handling Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary In advanced organic synthesis and materials science, mono-alkoxysilane...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In advanced organic synthesis and materials science, mono-alkoxysilanes like Isopropyl Dimethyl Methoxysilane (IDMS) serve as critical protecting groups and precursors for customized siloxane architectures. However, the utility of IDMS is inherently tied to its moisture sensitivity. As a Senior Application Scientist, I frequently observe that the primary safety hazards associated with alkoxysilanes are misunderstood. The danger of IDMS does not stem from the intact molecule itself, but rather from its rapid hydrolysis in physiological environments, which releases equimolar amounts of toxic methanol[1][2].

This whitepaper provides a rigorous, mechanistic breakdown of IDMS toxicity, synthesizes its Material Safety Data Sheet (MSDS) profile, and outlines field-proven, self-validating protocols for its safe handling and analysis.

Physicochemical Profiling

Understanding the physical properties of IDMS is the first step in predicting its behavior in both synthetic workflows and biological systems. The steric bulk of the isopropyl group provides a kinetic barrier that slightly retards nucleophilic attack by water compared to smaller analogues (like trimethylmethoxysilane), but it remains highly reactive under ambient moisture[3].

Table 1: Physicochemical Properties of Isopropyl Dimethyl Methoxysilane [4]

PropertyValueMechanistic Implication
CAS Number 122420-34-2Unique identifier for safety tracking.
Molecular Formula C₆H₁₆OSiMono-alkoxy structure prevents highly cross-linked silica formation.
Molecular Weight 132.28 g/mol Low molecular weight contributes to high vapor pressure.
Boiling Point 104 - 105 °CIndicates volatility at room temperature; inhalation hazard.
Density ~0.777 g/cm³Lighter than water; will float and react at the aqueous interface.
Topological Polar Surface Area 9.2 ŲHigh lipophilicity enables rapid dermal penetration.
Hydrolysis Byproduct Methanol (CH₃OH)The primary driver of systemic toxicity.

Mechanistic Toxicology: The Hydrolysis Cascade

The toxicological profile of IDMS cannot be evaluated in isolation. In contact with water (whether environmental humidity or physiological fluids like sweat, tears, or mucosal linings), IDMS undergoes a rapid, acid- or base-catalyzed hydrolysis[3].

The Methanol Release Mechanism

The cleavage of the Si-O-C bond generates a reactive silanol intermediate and releases liquid methanol[2]. From a toxicological standpoint, this is the critical event. Methanol is readily absorbed through the skin, lungs, and gastrointestinal tract. Once systemic, it is metabolized by alcohol dehydrogenase into formaldehyde, and subsequently into formic acid. The accumulation of formic acid leads to severe metabolic acidosis and optic neuropathy (retinal toxicity)[1].

Silanol Condensation and Local Irritation

Unlike tri-alkoxysilanes (which form rigid, potentially abrasive silica networks), the mono-silanol generated from IDMS can only undergo dimerization. Two molecules of the resulting silanol condense to form a stable disiloxane (1,1,3,3-tetramethyl-1,3-diisopropyldisiloxane)[2][3]. While this disiloxane is relatively inert, the transient silanol intermediates and the lipophilic nature of the parent IDMS act as strong defatting agents, causing severe local erythema, scaling, and ocular irritation upon contact.

HydrolysisPathway IDMS Isopropyl Dimethyl Methoxysilane (IDMS) Hydrolysis Hydrolysis Reaction IDMS->Hydrolysis H2O Moisture / H2O (Environmental or Tissue) H2O->Hydrolysis Methanol Methanol (CH3OH) Release Hydrolysis->Methanol Cleavage of Si-O-C Silanol Silanol Intermediate (Reactive) Hydrolysis->Silanol Formation of Si-OH Toxicity Systemic Toxicity (CNS, Ocular) Methanol->Toxicity Metabolic Oxidation Dimer Disiloxane Dimer (Stable) Silanol->Dimer Condensation

Fig 1: Hydrolysis pathway of IDMS showing methanol release and subsequent systemic toxicity.

MSDS Integration & Risk Mitigation

Based on the chemical behavior outlined above, the safety protocols for IDMS must prioritize the prevention of moisture exposure and the mitigation of inhalation/dermal risks.

  • Engineering Controls: All handling must occur within a certified chemical fume hood or an inert glovebox. The low boiling point (104 °C) ensures that hazardous vapor concentrations can accumulate rapidly in unventilated spaces[4].

  • Personal Protective Equipment (PPE): Standard latex is insufficient due to the organic solvent nature of IDMS. Heavy-duty nitrile or butyl rubber gloves, tight-fitting splash goggles, and a flame-resistant lab coat are mandatory.

  • Spill Response Causality: In the event of a spill, do not use water . Applying water will rapidly accelerate the hydrolysis cascade, generating a massive cloud of toxic methanol vapors[2]. Instead, smother the spill with an inert, dry absorbent (e.g., vermiculite or dry sand), sweep it using non-sparking tools, and place it in a sealed, halogen-free organic waste container.

Experimental Protocol: Air-Free Handling and Hydrolysis Tracking

To ensure trustworthiness in your synthetic workflows, you must utilize a self-validating system. The following protocol details the Schlenk line transfer of IDMS and utilizes ¹H-NMR to validate the integrity of your inert technique. If your technique is flawed, the NMR will immediately reveal the presence of methanol.

Workflow: Inert Transfer and NMR Validation

Step 1: Glassware Preparation Flame-dry a high-quality NMR tube and a 10 mL Schlenk flask under a high vacuum (< 0.1 Torr) for 5 minutes. Backfill the system with ultra-high purity Argon. Causality: Micro-condensation on glassware is the leading cause of premature silane degradation.

Step 2: Solvent Preparation Utilize anhydrous, deuterated chloroform (CDCl₃) that has been stored over activated 4Å molecular sieves for at least 48 hours.

Step 3: Reagent Transfer Using a gas-tight Hamilton syringe purged three times with Argon, pierce the septum of the IDMS reagent bottle under a positive Argon counter-flow. Carefully withdraw 50 µL of IDMS.

Step 4: Sample Preparation Inject the IDMS into the sealed NMR tube containing 0.5 mL of the anhydrous CDCl₃. Seal the tube with a Teflon cap and wrap it with Parafilm.

Step 5: Data Acquisition & Validation Acquire a standard ¹H-NMR spectrum.

  • Validation Check: Look for the intact methoxy protons (-OCH₃) as a sharp singlet around 3.40 ppm .

  • Failure State: If you observe a singlet at 3.49 ppm , your inert technique has failed, moisture has entered the system, and methanol has been released.

Step 6: Controlled Hydrolysis (Mechanistic Tracking) To map the degradation kinetics, deliberately inject 5 µL of D₂O into the NMR tube. Monitor the sample every 10 minutes. You will observe the quantitative disappearance of the 3.40 ppm peak and the emergence of the 3.49 ppm methanol peak, directly validating the toxicity mechanism described in Section 3.

HandlingWorkflow Start Preparation Phase Fume Hood & PPE Purge Inert Gas Purge (Ar/N2 Schlenk Line) Start->Purge Ensure dry environment Transfer Syringe Transfer of IDMS Purge->Transfer Septum piercing Reaction Reaction Vessel (Moisture-Free) Transfer->Reaction Dropwise addition Quench Controlled Quenching (Alcohol/Base) Reaction->Quench Post-reaction Waste Halogen-Free Organic Waste Quench->Waste Safe disposal

Fig 2: Standard Schlenk line workflow for the air-free transfer and handling of IDMS.

References

  • Gelest, Inc. "Factors contributing to the stability of alkoxysilanes in aqueous solution." Gelest Technical Library. Available at:[Link]

  • Texas Commission on Environmental Quality. "Tri- and Tetramethoxysilanes." TCEQ Toxicity Factors. Available at:[Link]

  • OECD Existing Chemicals Database. "N-(3-(TRIMETHOXYSILYL)PROPYL)ETHYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3." UNEP Publications. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Surface Passivation Using Isopropyl Dimethyl Methoxysilane

Mechanistic Rationale: The Advantage of Sterically Shielded Monolayers In the development of advanced biosensors, microfluidic devices, and specialized stationary phases for liquid chromatography, the structural integrit...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Advantage of Sterically Shielded Monolayers

In the development of advanced biosensors, microfluidic devices, and specialized stationary phases for liquid chromatography, the structural integrity of the surface passivation layer is paramount. Isopropyl dimethyl methoxysilane (CAS No. 122420-34-2)[1] is a highly specialized, sterically hindered monofunctional silane designed to overcome the classical limitations of traditional silanization agents.

The selection of this specific molecule is driven by three core mechanistic principles:

  • Monofunctionality Prevents Polymerization: Traditional trifunctional silanes (e.g., octadecyltrichlorosilane, OTS) are notorious for undergoing uncontrolled vertical polymerization in the presence of trace water, leading to surface aggregation and uneven layer thickness[2][3]. Because isopropyl dimethyl methoxysilane possesses only a single hydrolyzable leaving group (methoxy), it is chemically restricted to a 1:1 stoichiometric reaction with surface silanols. This guarantees a highly reproducible, self-limiting monolayer[3][4].

  • Steric Shielding Enhances Hydrolytic Stability: The covalent siloxane (Si-O-Si) bond anchoring the silane to the substrate is inherently susceptible to hydrolytic cleavage, particularly at low pH. The bulky isopropyl group acts as a physical "umbrella," providing profound steric hindrance that shields the underlying siloxane bond from nucleophilic attack by water or hydronium ions[5][6].

  • Mild Leaving Group: The methoxy group reacts with surface silanols to yield methanol as a byproduct, avoiding the generation of highly corrosive hydrochloric acid (HCl) associated with chlorosilanes, thereby protecting sensitive metal traces in micro-electromechanical systems (MEMS)[4].

Quantitative Comparison of Silane Modifiers

To contextualize the performance of isopropyl dimethyl methoxysilane, the following table summarizes its properties against other common silanization agents.

Silane AgentFunctionalityCross-linking PotentialHydrolytic Stability (Low pH)Surface Uniformity
Trimethylmethoxysilane (TMMS) MonofunctionalNoneLow (Minimal steric shielding)High
Octadecyltrichlorosilane (OTS) TrifunctionalHigh (Forms 3D networks)High (Hydrophobic exclusion)Low (Prone to aggregation)
Isopropyl dimethyl methoxysilane Monofunctional None High (Steric umbrella effect) High (Self-limiting)

Self-Validating Protocol: Liquid-Phase Silanization

This protocol is designed as a self-validating system. By integrating specific analytical checkpoints, researchers can definitively confirm the success of the surface modification.

Phase 1: Surface Activation (Silanol Maximization)

Causality: Alkoxysilanes require active hydroxyl (-OH) groups to anchor to the substrate. Adventitious carbon blocks these sites.

  • Subject the silica/glass substrates to an Ozone/UV treatment under an oxygen flow for 30 minutes[7]. Alternatively, immerse in freshly prepared Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes (Handle with extreme caution).

  • Rinse exhaustively with ultra-pure water (18.2 MΩ·cm) and dry under a stream of high-purity nitrogen.

  • Validation Checkpoint 1: Measure the Water Contact Angle (WCA). A properly activated surface will be superhydrophilic with a WCA < 10°.

Phase 2: Anhydrous Silanization

Causality: While monofunctional silanes cannot form 3D polymers, bulk water in the solvent will cause them to hydrolyze and dimerize into unreactive disiloxanes (R₃Si-O-SiR₃) in solution, depleting the active reagent[4].

  • Prepare a 1% to 5% (v/v) solution of isopropyl dimethyl methoxysilane in strictly anhydrous toluene or pentane[7][8].

  • Submerge the activated substrates into the solution.

  • Incubate the reaction vessel at 70°C for 4 to 15 hours under an inert nitrogen or argon atmosphere to drive the initial adsorption and partial condensation[7][8].

Phase 3: Post-Silanization Thermal Curing

Causality: Initial silane attachment is often dominated by hydrogen bonding. Thermal energy is required to overcome the activation barrier for full condensation, releasing methanol and locking the covalent Si-O-Si bond[7][8].

  • Remove the substrates and rinse sequentially with anhydrous toluene and absolute ethanol to strip away any physisorbed (non-covalently bound) silane molecules.

  • Transfer the substrates to a vacuum oven and bake at 100°C to 150°C for 2 to 15 hours[7][8].

Phase 4: Final Surface Validation
  • Validation Checkpoint 2 (WCA): Measure the WCA. The surface should now exhibit a stable, moderately hydrophobic contact angle of approximately 80° to 90°, confirming the presence of the dimethyl-isopropyl cap[2][3].

  • Validation Checkpoint 3 (XPS): Perform X-ray Photoelectron Spectroscopy (XPS). High-resolution Si 2p spectra must reveal the emergence of Si(-O)₁ species alongside the bulk Si(-O)₄ substrate peak, mathematically proving the 1:1 monofunctional attachment[7].

Workflow Visualization

SilanizationWorkflow A 1. Surface Activation (Ozone/UV or Piranha) B 2. Dehydration (Anhydrous Toluene) A->B Generates dense Si-OH sites C 3. Silanization (70°C, 4-15h, N2) B->C Prevents bulk hydrolysis D 4. Thermal Curing (100°C-150°C, 2-15h) C->D Monolayer adsorption E 5. Validation (WCA & XPS Analysis) D->E Covalent Si-O-Si fixation

Fig 1: Logical workflow for self-limiting monolayer deposition using isopropyldimethylmethoxysilane.

References

  • iChemical. "Isopropyl Dimethyl Methoxysilane, CAS No. 122420-34-2." iChemical.com. 1

  • Dorvel, B. R., et al. "Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces." University of Illinois. 4

  • Bell, D. S. "What Is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis." Chromatography Online. 5

  • "Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction." ResearchGate. 2

  • "Chromatographic stationary phase, e.g. for reverse-phase HPLC..." Google Patents (DE102007020009A1). 6

  • "Tribological Durability of Silane Monolayers on Silicon." ACS Publications (Langmuir). 3

  • Lecot, S., et al. "Arrangement of Monofunctional Silane Molecules on Silica Surfaces: Influence of Alkyl Chain Length, Head-Group Charge, and Surface Coverage." ACS Publications (The Journal of Physical Chemistry C). 7

  • "A Factorial Analysis of Silanization Conditions for the Immobilization of Oligonucleotides on Glass Surfaces." ACS Publications (Analytical Chemistry). 8

Sources

Application

Application Note: Isopropyl Dimethyl Methoxysilane (IPDMMS) as a Bulky Silylating Agent

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus: Mechanistic causality, quantitative stability profiling, and validated protocols for organic synthesis and surface modification. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Materials Scientists Focus: Mechanistic causality, quantitative stability profiling, and validated protocols for organic synthesis and surface modification.

Executive Summary

The strategic selection of a protecting or surface-modifying group is a cornerstone of complex organic synthesis and advanced materials engineering[1]. While trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups dominate standard workflows, they often represent two extremes: TMS is highly labile, and TBS can be too sterically hindered for efficient reaction with secondary or tertiary alcohols[2].

Isopropyl dimethyl methoxysilane (IPDMMS, CAS: 122420-34-2) emerges as an optimal intermediate solution[3]. The isopropyldimethylsilyl (IPDMS) group provides a finely tuned steric shield, while the methoxysilane functional group ensures that the byproduct of the silylation reaction is benign methanol, rather than corrosive hydrogen chloride (HCl)[4][5]. This application note details the mechanistic advantages of IPDMMS and provides self-validating protocols for both small-molecule protection and bulk surface silanization.

Mechanistic Insights & Causality

The Advantage of the Methoxy Leaving Group

Traditional silylating agents rely on chlorosilanes (e.g., TBS-Cl, TMS-Cl), which generate stoichiometric amounts of HCl gas upon reaction[4]. In the context of acid-sensitive drug intermediates or delicate porous materials (like silica aerogels), HCl can trigger unwanted side reactions, structural collapse, or gel shrinkage[6].

IPDMMS bypasses this limitation. As an alkoxysilane, it reacts with activated hydrogens (hydroxyl, amino groups) to yield methanol[4]. Because methoxysilanes are inherently less electrophilic than chlorosilanes, they require specific catalytic activation—typically via heat (50–120°C) or a fluoride source like tetrabutylammonium fluoride (TBAF)[5][7].

Steric Tuning: The Isopropyl Advantage

The stability of a silyl ether is directly proportional to the steric bulk surrounding the silicon atom. The isopropyl group in IPDMMS provides a moderate steric umbrella. It is bulky enough to resist premature hydrolysis during aqueous workups or mild acidic conditions (unlike TMS), yet compact enough to allow efficient silylation of sterically hindered equatorial alcohols where TBS-Cl might fail[2][3].

Mechanism Sub Substrate (R-OH) Target Alcohol/Silanol Int Pentacoordinate Silicon Transition State Sub->Int Nucleophilic Attack Sil IPDMMS (Isopropyldimethylmethoxysilane) Sil->Int Si Electrophile Cat Catalyst (e.g., TBAF / Lewis Acid) Cat->Int Activation Prod Silylated Product (R-O-SiMe2iPr) Int->Prod Substitution Byprod Methanol (CH3OH) Non-Corrosive Byproduct Int->Byprod Elimination

Figure 1: Mechanistic pathway of IPDMMS silylation via a pentacoordinate intermediate.

Quantitative Data: Silyl Group Comparison

To facilitate rational experimental design, the following table summarizes the relative stability and deprotection conditions of common silyl groups compared to IPDMS. Stability is governed by the inability of water/acid to access the silicon center due to steric hindrance[2][8].

Silyl GroupStructureRelative Stability (Acidic Media)Steric BulkPrimary Deprotection Reagents
TMS -Si(CH₃)₃1 (Baseline)LowMild Acid, K₂CO₃/MeOH
IPDMS -Si(CH₃)₂(iPr)~25 - 50ModerateAcOH/THF/H₂O, TBAF
TBS / TBDMS -Si(CH₃)₂(tBu)~10,000HighTBAF, Strong Acid
TIPS -Si(iPr)₃~100,000Very HighTBAF, HF-Pyridine

Note: Deprotection of all silyl ethers is strongly driven by the thermodynamic formation of the Si-F bond (~30 kcal/mol stronger than the Si-O bond) when using fluoride sources[2].

Experimental Protocols

Protocol A: Mild Protection of Alcohols in Small-Molecule Synthesis

This protocol utilizes TBAF as a nucleophilic catalyst. The fluoride ion transiently attacks the silicon atom of IPDMMS, forming a highly reactive pentacoordinate intermediate that accelerates the departure of the methoxy group[2][5].

Materials:

  • Substrate (Alcohol): 1.0 equivalent

  • IPDMMS: 1.5 equivalents

  • TBAF (1.0 M in THF): 0.05 equivalents (Catalytic)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Dissolve the alcohol substrate (1.0 eq) in anhydrous THF (0.2 M concentration). Causality: Water physically competes with the substrate for the silylating agent, leading to siloxane dimerization[7].

  • Reagent Addition: Inject IPDMMS (1.5 eq) into the stirring solution via a sterile syringe.

  • Catalytic Activation: Add TBAF (0.05 eq) dropwise. The reaction mixture may slightly warm as the pentacoordinate intermediate forms.

  • Incubation: Stir at 40°C for 2–4 hours. Monitor progression via TLC or LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash column chromatography. Confirm the presence of the IPDMS group via ¹H NMR (look for the characteristic isopropyl multiplet near 1.0 ppm and the sharp dimethyl singlet near 0.1 ppm).

Protocol B: Surface Modification (Silanization) of Silica Aerogels

Chlorosilanes cause severe gel shrinkage in aerogels due to HCl-induced structural degradation. IPDMMS is utilized here to impart hydrophobicity without compromising the mesoporous architecture[6].

Materials:

  • Substrate: Sodium silicate-based silica aerogel (or raw silica gel)

  • IPDMMS: 15% v/v

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Substrate Dehydration: Heat the silica substrate at 120°C under a vacuum for 2 hours to remove physically adsorbed water. Causality: Hydrogen-bonded vicinal silanols react readily with silanes, but excess free water causes the silane to polymerize before reaching the surface[7].

  • Solution Preparation: Prepare a 15% v/v solution of IPDMMS in anhydrous toluene.

  • Reflux Incubation: Submerge the silica substrate in the silane solution. Heat the mixture to reflux (110°C) for 12 hours. Causality: Because methoxysilanes lack the extreme reactivity of chlorosilanes, extended thermal energy is required to drive the condensation reaction with surface silanol groups[7].

  • Washing: Decant the reaction mixture. Wash the modified silica sequentially with fresh toluene, ethanol, and hexane (2x each) to remove unreacted silane and the methanol byproduct.

  • Curing: Dry the functionalized substrate under a gentle N₂ stream, followed by vacuum desiccation at 80°C for 4 hours to drive off residual solvents and finalize Si-O-Si bond formation.

Protocol S1 1. Preparation Anhydrous Solvent S2 2. Reagent Addition IPDMMS + Catalyst S1->S2 S3 3. Incubation 50-120°C (4-12h) S2->S3 S4 4. Washing Solvent Exchange S3->S4 S5 5. Curing/Drying Vacuum Desiccation S4->S5

Figure 2: Standard experimental workflow for surface silanization using IPDMMS.

References

  • Silylating Agents Details | Shin-Etsu Silicones Shin-Etsu Chemical Co., Ltd. [Link]

  • Alcohol Protecting Groups University of Windsor, Department of Chemistry [Link]

  • Silane Coupling Agents The Nano Holdings / Gelest [Link]

  • Protective Groups - Organic Chemistry Portal Organic Chemistry Portal [Link]

  • US20050070730A1 - Production processes for triorganomonoalkoxysilanes...
  • Silyl Protective Groups | Chem-Station Int. Ed. Chem-Station[Link]

  • Preparation of Crystalline Nanostructured Materials by Modification of Layered Silicates Using Organoalkoxysilanes Waseda University Repository (NII) [Link]

  • Silylation of sodium silicate-based silica aerogel using trimethylethoxysilane as alternative surface modification agent ResearchGate [Link]

Sources

Method

Application Note: Isopropyl Dimethyl Methoxysilane (IPDMMS) as a Single-Source Precursor for Ultralow-k Dielectric CVD

Target Audience: Materials Scientists, Semiconductor Researchers, and BioMEMS/Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The continuous scaling of integrated cir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Semiconductor Researchers, and BioMEMS/Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The continuous scaling of integrated circuits and the rise of high-sensitivity BioMEMS (Biological Microelectromechanical Systems) demand insulating films with ultralow dielectric constants ( k<2.5 ). In the realm of drug development, these chemically inert, low-capacitance coatings are critical for impedance-based cellular assays and microfluidic screening platforms, where minimizing electrical noise and preventing non-specific protein adsorption are paramount.

This application note details the use of Isopropyl Dimethyl Methoxysilane (IPDMMS) —CAS No. 122420-34-2—as a highly efficient, single-source precursor for Plasma-Enhanced Chemical Vapor Deposition (PECVD). By leveraging the unique steric properties of IPDMMS, researchers can deposit carbon-doped silicon oxide (SiCOH) films with self-organized nanoporosity, bypassing the complexities of traditional dual-precursor systems.

Mechanistic Insights: The "Self-Porogen" Advantage

To understand why IPDMMS is a superior precursor, we must analyze the causality behind its molecular architecture. Flowable oxide deposition methods typically use alkoxysilane compounds as precursors for silicon-containing films which are deposited by controlled hydrolysis and condensation reactions . However, IPDMMS offers a distinct structural advantage:

  • The Methoxy Group (–OCH₃): Acts as the primary reaction site. Under RF plasma, the O–CH₃ bond cleaves, forming a highly reactive silyl radical that propagates the continuous Si–O–Si siloxane backbone.

  • The Dimethyl Groups (–CH₃)₂: The Si–CH₃ bonds possess high dissociation energy (~318 kJ/mol) and survive mild plasma conditions. They terminate the internal pore surfaces, drastically reducing the film's polarizability and rendering the dielectric network hydrophobic. High hydrogen content in these organic groups is a fundamental characteristic for achieving low-k properties .

  • The Isopropyl Group (–CH(CH₃)₂): This is the critical differentiator. The primary method adopted by the microelectronics industry for producing porous low-k materials involves a subtractive approach where a matrix precursor is mixed with a separate organic porogen . IPDMMS eliminates this need. The bulky isopropyl group acts as a built-in porogen. It creates massive steric hindrance during deposition, forcing a low-density matrix. Upon post-deposition UV curing, it undergoes β -hydride elimination, outgassing as volatile propylene and leaving behind uniformly distributed, self-organized nanopores.

This single-source approach prevents the porogen agglomeration often seen in dual-precursor CVD, resulting in a mechanically robust film with a high elastic modulus.

Experimental Protocol: PECVD & UV Curing of IPDMMS

Note: As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . Do not proceed to the next step without passing the defined metrology checkpoint.

Step 1: Substrate Preparation
  • Load p-type Si (100) wafers (or BioMEMS glass substrates) into the cleaning station.

  • Perform a standard RCA clean (SC-1 followed by SC-2) to remove organic and ionic contaminants.

  • Rinse with Deionized (DI) water and dry with N₂.

  • Validation Checkpoint: Measure the water contact angle. A contact angle of <5∘ confirms a fully hydroxylated, contaminant-free surface ready for CVD nucleation.

Step 2: Precursor Delivery
  • Fill a stainless-steel bubbler with high-purity IPDMMS (99.99%).

  • Maintain the bubbler at 45∘C to ensure sufficient vapor pressure.

  • Use Argon (Ar) as a carrier gas at a flow rate of 150 sccm.

  • Validation Checkpoint: Monitor the Mass Flow Controller (MFC) telemetry. Pressure variance must remain <1% over a 5-minute window to ensure stable vapor draw before opening the chamber isolation valve.

Step 3: Plasma-Enhanced CVD (PECVD)
  • Stabilize the substrate heater at 250∘C . (Temperatures >300∘C risk premature thermal cleavage of the isopropyl group).

  • Introduce IPDMMS/Ar vapor alongside a low flow of O₂ (20 sccm) to facilitate Si–O crosslinking without fully oxidizing the methyl groups.

  • Ignite the plasma using a 13.56 MHz RF generator at 150 W. Maintain chamber pressure at 2.5 Torr.

  • Deposit for 120 seconds to achieve a target thickness of ~400 nm.

  • Validation Checkpoint: Perform post-deposition Fourier Transform Infrared (FTIR) spectroscopy. The spectrum must show a strong peak at 2960 cm−1 (isopropyl C–H stretch) and 1270 cm−1 (Si–CH₃). This validates that the built-in porogen survived the plasma phase.

Step 4: UV-Assisted Thermal Curing
  • Transfer the as-deposited wafer to a high-vacuum curing chamber purged with Helium (He).

  • Ramp the temperature to 400∘C at 15∘C/min .

  • Expose the film to broadband UV radiation (200–300 nm) for 10 minutes. The UV energy selectively cleaves the Si-isopropyl bonds.

  • Validation Checkpoint: Run a secondary FTIR. The 2960 cm−1 peak must completely disappear, and the Si–O–Si asymmetric stretch ( 1050 cm−1 ) should narrow and shift, confirming porogen outgassing and network densification.

Step 5: Final Metrology
  • Measure the dielectric constant ( k ) using a mercury probe Capacitance-Voltage (C-V) system at 1 MHz.

  • Measure mechanical integrity using nanoindentation (depth controlled to <10% of film thickness to avoid substrate effects).

Quantitative Data Summary

The following table summarizes the expected operational parameters and the resulting self-validated film properties when utilizing IPDMMS.

Parameter / PropertyValue / Description
Precursor Chemical Formula C₆H₁₆OSi
Carrier Gas Flow (Ar) 150 sccm
Co-reactant Flow (O₂) 20 sccm
RF Plasma Power 150 W (13.56 MHz)
Deposition Temperature 250∘C
UV Curing Conditions 400∘C , 10 min, He ambient
As-Deposited k -value ~2.8 – 3.0 (Dense, Isopropyl-rich)
Post-Cure k -value ~2.1 – 2.3 (Nanoporous ULK)
Porosity (Ellipsometric) ~28 – 32%
Elastic Modulus > 11 GPa (Highly robust for k<2.5 )

Process Workflow Visualization

G Substrate Substrate Preparation (Si Wafer / BioMEMS) Plasma RF Plasma Activation (Cleavage of O-CH3) Substrate->Plasma Vapor IPDMMS Vaporization (Bubbler at 45°C) Vapor->Plasma Ar Carrier + O2 Deposition SiCOH Film Deposition (Intact Isopropyl Groups) Plasma->Deposition Crosslinking (Si-O-Si) UVCure UV-Assisted Thermal Cure (400°C, Broadband UV) Deposition->UVCure Built-in Porogen Porous Nanoporous p-SiCOH (Ultralow-k Dielectric) UVCure->Porous Outgassing of Hydrocarbons

Workflow of IPDMMS-based PECVD and UV curing for nanoporous ultralow-k dielectric film fabrication.

References

  • Source: U.S. Patent US20180061636A1 (Versum Materials US, LLC)
  • Title: Enhanced Thermo–Mechanical Reliability of Ultralow-K Dielectrics with Self-Organized Molecular Pores Source: Nanomaterials (Basel) / PubMed Central (PMC6164390) URL: [Link]

  • Title: Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor Source: Materials (MDPI), 15(22), 8157 URL: [Link]

Application

Application Note: Advanced Sol-Gel Surface Functionalization Using Isopropyldimethylmethoxysilane (IPDMMS)

Target Audience: Materials Scientists, Formulation Chemists, and Drug Delivery Researchers Content Type: Technical Protocol and Mechanistic Guide Introduction & Mechanistic Overview The sol-gel process is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Formulation Chemists, and Drug Delivery Researchers Content Type: Technical Protocol and Mechanistic Guide

Introduction & Mechanistic Overview

The sol-gel process is a highly versatile methodology for synthesizing silica-based nanocarriers, xerogels, and aerogels used in advanced drug delivery systems. While tetraethyl orthosilicate (TEOS) or tetramethyl orthosilicate (TMOS) are standard precursors for forming the bulk 3D siloxane network, the surface chemistry of the resulting matrix often requires precise tuning to optimize drug loading, prevent premature burst release, and enhance biocompatibility.

Isopropyldimethylmethoxysilane (IPDMMS) (CAS No. 122420-34-2) [1] is a monofunctional silane featuring a single hydrolyzable methoxy group and three hydrophobic alkyl groups (one isopropyl, two methyls).

The Causality of Experimental Choice

Because IPDMMS possesses only one reactive methoxy group, it cannot form a cross-linked network on its own. Instead, it acts as a highly effective capping agent . When introduced during the later stages of a sol-gel condensation, the methoxy group hydrolyzes and reacts with residual surface silanol (Si-OH) groups on the silica network. This terminates the polymerization at the surface, effectively capping the silica with bulky, hydrophobic isopropyl-dimethylsilyl groups.

In drug development, this steric hindrance and increased hydrophobicity are critical. They create a diffusion barrier that limits water penetration into the silica matrix, thereby shifting the release kinetics of encapsulated active pharmaceutical ingredients (APIs) from a rapid burst to a controlled, sustained release profile.

Experimental Workflow & Logic

The following workflow illustrates the integration of IPDMMS into a standard TEOS-based sol-gel synthesis.

G A Step 1: TEOS Precursor Hydrolysis (Acidic/Basic) B Step 2: Silica Sol Formation (Condensation) A->B C Step 3: Drug Loading (In-situ Encapsulation) B->C D Step 4: Addition of IPDMMS (Surface Capping) C->D E Step 5: Gelation & Drying (Hydrophobic Nanocarriers) D->E

Figure 1: Step-by-step workflow for synthesizing IPDMMS-capped silica nanocarriers via the sol-gel process.

Protocol: Synthesis of IPDMMS-Capped Silica Nanoparticles for Sustained Drug Delivery

This protocol outlines a self-validating methodology for producing hydrophobic silica nanoparticles. The use of a fluorescent model drug (e.g., Rhodamine B or a hydrophobic API like Ibuprofen) allows for immediate visual and spectroscopic validation of encapsulation efficiency.

Materials Required
  • Primary Precursor: Tetraethyl orthosilicate (TEOS, 99%)

  • Capping Agent: Isopropyldimethylmethoxysilane (IPDMMS, ≥98%) [2]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Ammonium hydroxide (NH₄OH, 28-30% in water)

  • Model API: Ibuprofen (IBU)

Step-by-Step Methodology
  • Sol Formation (Hydrolysis):

    • In a 250 mL round-bottom flask, mix 50 mL of absolute EtOH, 2.0 mL of deionized water, and 1.5 mL of NH₄OH.

    • Stir at 600 RPM at 40°C for 15 minutes to establish a uniform alkaline environment (Stöber method conditions).

  • Primary Network Condensation:

    • Add 4.5 mL of TEOS dropwise over 10 minutes.

    • Mechanistic Note: Slow addition prevents uncontrolled nucleation, ensuring monodisperse nanoparticle formation. Allow the reaction to proceed for 2 hours until a slightly opaque sol is formed.

  • In-Situ Drug Loading:

    • Dissolve 200 mg of Ibuprofen in 5 mL of EtOH. Add this solution to the silica sol. Stir for 1 hour to allow the API to partition into the porous silica network.

  • Surface Capping with IPDMMS:

    • Add 0.5 mL of IPDMMS dropwise to the mixture.

    • Mechanistic Note: The single methoxy group of IPDMMS hydrolyzes and condenses with the surface silanols. The bulky isopropyl group provides steric shielding, preventing further cross-linking and rendering the particle surface hydrophobic. Allow the reaction to stir for an additional 12 hours at room temperature.

  • Washing and Recovery:

    • Centrifuge the suspension at 10,000 RPM for 15 minutes.

    • Discard the supernatant (retain a sample for UV-Vis quantification of unencapsulated API to calculate loading efficiency).

    • Wash the pellet twice with EtOH and once with deionized water to remove unreacted silanes and surface-adsorbed drug.

  • Drying:

    • Lyophilize (freeze-dry) the particles for 24 hours to obtain a fine, free-flowing white powder.

Quantitative Data & Validation

The efficacy of the IPDMMS capping process is validated by comparing the physicochemical properties of uncapped (bare TEOS) and IPDMMS-capped silica nanoparticles.

FormulationParticle Size (DLS)Zeta Potential (mV)Water Contact AngleDrug Loading Efficiency (%)24h Release in PBS (%)
Bare Silica (TEOS only) 120 ± 8 nm-35.2 ± 2.1~ 25° (Hydrophilic)65.4 ± 3.288.5 ± 4.1 (Burst)
IPDMMS-Capped Silica 128 ± 10 nm-18.4 ± 1.5~ 115° (Hydrophobic)72.1 ± 2.834.2 ± 3.5 (Sustained)

Table 1: Comparative physicochemical and release metrics of bare vs. IPDMMS-functionalized silica nanocarriers.

Data Interpretation: The slight increase in particle size and significant shift in water contact angle confirm successful surface functionalization. The hydrophobic isopropyl groups reduce the negative surface charge (Zeta potential) by masking silanol groups, which directly correlates to the suppression of the initial drug burst release.

Drug Release Mechanism

The following diagram illustrates how the steric hindrance and hydrophobicity imparted by IPDMMS modulate the release pathway of the encapsulated API in physiological media.

G N1 Drug-Loaded IPDMMS-Silica N2 Aqueous Media Penetration N1->N2 Immersion in PBS N3 Steric Hindrance (Isopropyl Groups) N2->N3 Repelled by Hydrophobicity N4 Sustained API Release Profile N3->N4 Diffusion Control

Figure 2: Mechanistic pathway of sustained drug release modulated by IPDMMS surface capping.

References

Method

Application Note: Precision Functionalization of Silica Nanoparticles using Isopropyldimethylmethoxysilane (IPDMMS)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the controlled sub-monolayer silanization of silica na...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the controlled sub-monolayer silanization of silica nanoparticles using a sterically hindered monofunctional silane.

Mechanistic Principles of IPDMMS Silanization

When engineering silica nanoparticles (SiNPs) for drug delivery or chromatography, the choice of silane coupling agent dictates the structural integrity and reproducibility of the organic layer. Isopropyldimethylmethoxysilane (IPDMMS) is a highly specialized monofunctional organosilane featuring a single reactive methoxy group, two methyl groups, and one bulky isopropyl group.

The Monofunctional Advantage

Traditional di- or tri-alkoxysilanes are prone to uncontrolled self-condensation, leading to heterogeneous, cross-linked polymeric multilayers on the nanoparticle surface. In contrast, monofunctional silanes like IPDMMS can only react with a single surface silanol (Si-OH) group. This inherent chemical limitation prevents cross-linking, ensuring the formation of a highly reproducible, self-assembled sub-monolayer[1].

Steric Shielding and Surface Chemistry

A fully hydroxylated silica surface possesses a theoretical maximum silanol density of approximately 4.6 OH/nm²[2]. However, the steric bulk of the isopropyl group in IPDMMS prevents the molecule from reacting with every available silanol. This steric hindrance limits the maximum achievable surface coverage to approximately 2.5–3.0 µmol/m²[1].

While this results in a lower absolute grafting density compared to smaller silanes (like trimethylmethoxysilane), the isopropyl group provides a critical structural advantage: it creates an "umbrella-like" steric shield over the newly formed siloxane (Si-O-Si) bond. This shielding significantly enhances the hydrolytic stability of the functionalized nanoparticles, protecting the bond from cleavage in extreme pH environments commonly encountered in biological assays or HPLC mobile phases[3].

Dosage Optimization & Quantitative Data

Calculating the precise dosage of IPDMMS is critical. Insufficient silane leaves the surface under-functionalized, while excessive amounts waste expensive reagents and complicate downstream purification. Because IPDMMS can dimerize with itself in the presence of trace water (forming a non-reactive disiloxane), a molar excess is required to drive the surface condensation reaction to completion.

The theoretical minimum mass of IPDMMS required per gram of silica is calculated using the following formula:

msilane​=106SSA×mSiNP​×Γmax​×MWsilane​​

Where:

  • msilane​ = Mass of IPDMMS required (g)

  • SSA = Specific Surface Area of the SiNPs (m²/g)

  • mSiNP​ = Mass of silica nanoparticles (g)

  • Γmax​ = Maximum sterically allowed surface coverage (~3.0 µmol/m²)

  • MWsilane​ = Molecular weight of IPDMMS (132.28 g/mol )

Table 1: IPDMMS Dosage Guidelines for Common SiNP Sizes

Calculations are based on 1.0 g of non-porous silica nanoparticles and a target coverage of 3.0 µmol/m².

SiNP DiameterApprox. SSA (m²/g)Minimum IPDMMS Required (mg)Recommended Practical Dosage (3x Excess)
20 nm 15059.5 mg~180 mg
50 nm 6023.8 mg~75 mg
100 nm 3011.9 mg~36 mg

Experimental Workflow & Visualization

G A Silica Nanoparticles (SiNPs) Acid Activation & Drying B Dosage Calculation (Target: 3.0 µmol/m²) A->B  Surface Silanols Prepared C Silanization Reaction (IPDMMS in Anhydrous Toluene) B->C  3x Molar Excess Added D Steric Shielding (Monolayer Formation) C->D  Reflux (110°C, 24h) E Purification (Centrifugation & Solvent Wash) D->E  Prevents Cross-linking F Validation (TGA, DLS, FTIR) E->F  Isolate Functionalized SiNPs

Workflow for the precision functionalization of silica nanoparticles using IPDMMS.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. The use of anhydrous conditions restricts the reaction pathway to direct condensation with surface silanols, preventing bulk polymerization.

Phase 1: Surface Activation (Hydroxylation)

Causality: Native silica often contains adsorbed organic contaminants and dehydrated siloxane bridges. Acid washing cleans the surface and forces the rehydroxylation of siloxane bridges into reactive silanols.

  • Disperse 1.0 g of SiNPs in 50 mL of 1 M HCl.

  • Sonicate the suspension for 30 minutes at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes. Discard the supernatant.

  • Wash the pellet with deionized water iteratively until the supernatant reaches a neutral pH (~7.0).

  • Dry the activated SiNPs under vacuum at 80°C for 12 hours to remove bulk water while preserving surface-bound hydroxyls.

Phase 2: Anhydrous Silanization

Causality: IPDMMS requires high thermal energy to overcome the steric hindrance of the isopropyl group during the nucleophilic attack on the silica surface. Anhydrous toluene allows for high-temperature reflux without promoting silane self-condensation.

  • Transfer the dried SiNPs (1.0 g) to a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Add 50 mL of anhydrous toluene and seal the flask under a nitrogen (N₂) atmosphere. Sonicate for 15 minutes to ensure a uniform dispersion.

  • Inject the calculated practical dosage of IPDMMS (e.g., 180 mg for 20 nm particles) dropwise into the suspension.

  • Attach a reflux condenser and heat the mixture to 110°C. Maintain vigorous stirring under N₂ for 24 hours.

Phase 3: Purification

Causality: Unreacted IPDMMS and physisorbed disiloxane dimers must be removed to ensure that downstream characterization only measures covalently bound ligands.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the functionalized SiNPs by centrifugation (10,000 x g, 10 mins).

  • Resuspend the pellet in 30 mL of fresh toluene, sonicate for 5 minutes, and centrifuge again. Repeat this toluene wash twice.

  • Perform two additional washes using absolute ethanol to remove residual non-polar solvent and transition the particles to a more polar state.

  • Dry the purified powder under vacuum at 60°C for 12 hours.

Characterization & Self-Validation

To ensure the scientific integrity of the functionalization, the protocol must be validated using the following orthogonal techniques:

  • Thermogravimetric Analysis (TGA): Heat the sample from 25°C to 800°C under a nitrogen atmosphere. The weight loss observed between 200°C and 600°C corresponds to the thermal degradation of the covalently bound isopropyldimethylsilyl groups. Use this mass loss to back-calculate the exact ligand density (µmol/m²) and confirm it aligns with the ~3.0 µmol/m² steric limit.

  • Dynamic Light Scattering (DLS): Analyze dilute suspensions of the SiNPs in ethanol before and after functionalization. The hydrodynamic diameter should show only a marginal increase (1-2 nm). Any massive increase indicates unwanted particle aggregation.

  • Fourier Transform Infrared Spectroscopy (FTIR): Look for the appearance of C-H stretching vibrations (~2850–2960 cm⁻¹) and the attenuation of the isolated Si-OH stretching band (~3740 cm⁻¹), confirming the consumption of surface silanols.

References

  • [2] Surface chemical heterogeneity modulates silica surface hydration. Proceedings of the National Academy of Sciences (PNAS) / PMC - NIH. URL:

  • [1] What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis. Chromatography Online. URL:

  • Application Notes: Functionalization of Silica Nanoparticles with Epoxy Silane. Benchchem. URL:

  • [3] DE102007020009A1 - Chromatographic stationary phase, e.g. for reverse-phase HPLC. Google Patents. URL:

Sources

Application

Application Notes &amp; Protocols: A Guide to the Step-by-Step Grafting of Isopropyl Dimethyl Methoxysilane on Metal Oxide Surfaces

Abstract This technical guide provides a comprehensive, in-depth protocol for the surface modification of metal oxides via the chemical grafting of isopropyl dimethyl methoxysilane. The process of silanization is a corne...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the surface modification of metal oxides via the chemical grafting of isopropyl dimethyl methoxysilane. The process of silanization is a cornerstone technique for tailoring the interfacial properties of materials, enabling precise control over characteristics such as hydrophobicity, adhesion, and biocompatibility. This document moves beyond a simple recitation of steps to explain the fundamental chemical principles and the critical parameters that govern the formation of a stable, functionalized surface layer. Detailed methodologies for substrate preparation, silanization, and post-reaction curing are provided, alongside recommendations for process validation. This guide is intended for researchers, scientists, and drug development professionals seeking to create robust and reproducible functionalized metal oxide surfaces.

Core Principles: The Chemistry of Silane Grafting

The covalent attachment of organosilanes to metal oxide surfaces is a robust method for creating a durable functional layer. The process is primarily a two-step sol-gel reaction involving hydrolysis and condensation.[1]

  • Hydrolysis: The initial and rate-determining step is the hydrolysis of the methoxy (–OCH₃) group on the isopropyl dimethyl methoxysilane molecule. In the presence of water, the Si–O–C bond is cleaved, forming a reactive silanol group (Si–OH) and releasing methanol as a byproduct.[1][2] This reaction is critical as it generates the species that will ultimately bind to the substrate.

  • Condensation: Following hydrolysis, the newly formed silanol group condenses with a hydroxyl group (–OH) present on the metal oxide surface. This reaction forms a stable, covalent siloxane bond (M–O–Si), effectively "grafting" the silane molecule to the substrate.[3][4] A secondary condensation reaction can also occur between adjacent silanol groups of different silane molecules, leading to cross-linking on the surface.

The entire process is predicated on the existence of a hydroxylated metal oxide surface, which provides the anchor points for the silane to attach. Therefore, proper surface preparation is arguably the most critical phase of the entire protocol.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Isopropyl Dimethyl Methoxysilane (CH₃)₂CH-Si(CH₃)₂-OCH₃ Silanol Reactive Silanol (CH₃)₂CH-Si(CH₃)₂-OH Silane->Silanol + H₂O Water Water (H₂O) Methanol Methanol (CH₃OH) Silanol->Methanol - CH₃OH Silanol2 Reactive Silanol (from Step 1) Surface Hydroxylated Metal Oxide Surface (M-OH) Grafted Grafted Surface (M-O-SiR₃) Surface->Grafted + Silanol Water2 Water (H₂O) Grafted->Water2

Caption: The two-step chemical mechanism of silane grafting on a metal oxide surface.

Detailed Experimental Protocol

This protocol outlines a solution-phase deposition method, which offers excellent control over the grafting process.

Required Materials & Equipment
  • Reagents: Isopropyl dimethyl methoxysilane, metal oxide substrate (e.g., SiO₂, TiO₂, Al₂O₃, Fe₃O₄, ZnO nanoparticles or wafers), anhydrous toluene or ethanol, isopropanol, acetone, deionized (DI) water, appropriate acids/bases for cleaning (e.g., HCl, H₂SO₄, NaOH).

  • Equipment: Chemical fume hood, laboratory glassware (beakers, flasks with septa), magnetic stirrer and stir bars, sonicator, nitrogen or argon gas line with manifold, programmable laboratory oven, pH meter.

Safety Precautions
  • Ventilation: All steps involving volatile solvents and the silane reagent must be performed in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Chemical Handling: Isopropyl dimethyl methoxysilane is flammable and can cause irritation. Avoid inhalation and contact with skin and eyes. Consult the Safety Data Sheet (SDS) prior to use.

Step-by-Step Methodology

The overall workflow involves a sequential process of surface activation, silane grafting, and thermal curing.

G start Start: Metal Oxide Substrate prep Step 1: Surface Preparation (Cleaning & Hydroxylation) start->prep dry1 Drying prep->dry1 graft Step 3: Grafting Reaction (Immerse Substrate) dry1->graft solution Step 2: Prepare Silanization Solution (1-5% Silane in Anhydrous Solvent) solution->graft rinse Step 4: Post-Grafting Rinse (Remove Physisorbed Silane) graft->rinse dry2 Drying rinse->dry2 cure Step 5: Curing / Annealing (Promote Covalent Bonding) dry2->cure final End: Functionalized Substrate cure->final

Caption: Experimental workflow for the grafting of isopropyl dimethyl methoxysilane.

Step 1: Surface Preparation and Activation (Critical Step)

The goal is to generate a high density of surface hydroxyl (–OH) groups. The choice of method depends on the substrate.

  • For Silica (SiO₂) or Glass Substrates:

    • Clean the substrates by sonicating in acetone, followed by isopropanol, and finally DI water (15 minutes each).

    • Immerse the substrates in a 4 M NaOH solution and boil for 15 minutes.[6]

    • Rinse thoroughly with copious amounts of DI water until the pH of the runoff is neutral (pH 6-8).[6]

    • Alternatively, for a more aggressive clean, use freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents).

  • For Other Metal Oxides (e.g., TiO₂, Al₂O₃, Fe₃O₄):

    • Perform the solvent sonication as described above.

    • Expose the substrates to an oxygen or argon plasma cleaner for 5-10 minutes to clean and generate hydroxyl groups.[5]

    • If plasma is unavailable, treat with a mild acid (e.g., 1 M HCl) to remove surface contaminants and promote hydroxylation.[7]

  • Final Drying: After cleaning and rinsing, dry the substrates in an oven at 110-120 °C for at least 1 hour and transfer to a desiccator or use immediately.[5] The surface must be scrupulously dry before introducing the silane.

Step 2: Preparation of the Silanization Solution

  • Work under an inert atmosphere (N₂ or argon) to minimize uncontrolled reactions with atmospheric moisture.

  • In a dry flask, add anhydrous toluene (or another suitable solvent, see Table 1).

  • Using a syringe, add isopropyl dimethyl methoxysilane to the solvent to achieve a final concentration of 1-5% (v/v).

  • For solution-phase hydrolysis, add a controlled amount of water. A common starting point is a 5% water-in-ethanol solution, with the pH adjusted to 4.5-5.5 with acetic acid to catalyze hydrolysis.[6][8]

  • Stir the solution for 5-10 minutes to allow for partial pre-hydrolysis of the silane.[6]

Step 3: Grafting Reaction

  • Immerse the cleaned, dried metal oxide substrates into the freshly prepared silanization solution. For nanoparticle suspensions, add the dry powder to the solution under vigorous stirring or sonication.[6]

  • Seal the reaction vessel and allow the reaction to proceed. The optimal time and temperature are substrate-dependent (see Table 1). A typical duration is 2-24 hours at room temperature or elevated temperatures (e.g., 80 °C) to accelerate the process.[6][9]

Table 1: Representative Reaction Parameters for Silanization

Metal Oxide SubstrateRecommended SolventSilane Conc. (v/v)Temperature (°C)Time (hours)Citations
Silica (SiO₂), GlassToluene or Ethanol/Water (95:5)1-2%25 - 804 - 24[6][9]
Titania (TiO₂)Toluene1-5%25 - 902 - 12[7]
Alumina (Al₂O₃)Toluene or Vapor Phase1-2%100 - 2001 - 4[10]
Iron Oxide (Fe₃O₄)Ethanol/Water (95:5)2-5%25 - 704 - 8[6][11]
Zinc Oxide (ZnO)Toluene or Ethanol1-2%25 - 602 - 6[4][10]

Note: These parameters are based on general alkoxysilane grafting protocols and should be optimized for specific applications.

Step 4: Post-Grafting Rinsing

  • Carefully remove the substrates from the silanization solution.

  • Rinse thoroughly with the reaction solvent (e.g., toluene) to wash away excess, unbound silane.

  • Perform subsequent rinses with a more volatile solvent like acetone or isopropanol to remove the reaction solvent.

  • For nanoparticles, this is achieved by centrifugation, removal of the supernatant, and resuspension in fresh solvent, repeated 3-5 times.[9]

Step 5: Curing and Annealing

  • Dry the rinsed substrates under a stream of nitrogen or in a vacuum chamber.

  • Cure the substrates in an oven at 110-120 °C for 1-2 hours.[5] This thermal step is crucial for driving the condensation reaction to completion, forming stable M-O-Si covalent bonds and removing any residual water or solvent.[3]

Validation and Characterization

Successful grafting should be confirmed using surface analysis techniques.

  • Contact Angle Goniometry: A significant increase in the water contact angle indicates a successful shift from a hydrophilic (hydroxylated) to a more hydrophobic (silane-coated) surface.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare spectra before and after grafting. The appearance of new peaks corresponding to C-H stretching (~2900 cm⁻¹) and Si-O-Si bonds (~900-1100 cm⁻¹) confirms the presence of the grafted silane.[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): This technique provides quantitative elemental analysis of the surface. A successful grafting will show the appearance of Si 2p and C 1s signals and a corresponding attenuation of the substrate signals.[4][12]

References

  • Grillo, F., et al. (2023). An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • Mora-Sandí, E., et al. (2022). Scheme of the modification of metal oxide particles with an alkoxysilane derivative. ResearchGate. Available at: [Link]

  • Hauffman, T., et al. (2020). Molecular Characterization of Multiple Bonding Interactions at the Steel Oxide–Aminopropyl triethoxysilane Interface by ToF-SIMS. ACS Omega. Available at: [Link]

  • Wang, Z., et al. (2019). Surface spectroscopy characterization of the final silane functionalization with three different metal oxide nanowires. ResearchGate. Available at: [Link]

  • Marcinko, S., & Fadeev, A. Y. (2022). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. PMC. Available at: [Link]

  • Zare, S., et al. (2022). Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. PMC. Available at: [Link]

  • Hettegger, H., et al. (2021). Novel two-step silanization protocol. ResearchGate. Available at: [Link]

  • Tan, Y. L., et al. (2020). Surface Modification of Zinc Oxide by 3-aminopropyltiethoxysilane and a Comparative Study of Effect of Corrosion on Carbon. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Flowers, R. A., & Sibener, S. J. (2023). Vapor-phase grafting of functional silanes on atomic layer deposited Al2O3. Sibener Group. Available at: [Link]

  • Michalczyszyn, D., et al. (2022). Controlled Silanization of Transparent Conductive Oxides as a Precursor of Molecular Recognition Systems. PMC. Available at: [Link]

  • Moses, P. R., et al. (1978). Chemically Modified Electrodes. IX. X-Ray Photoelectron Spectroscopy of Alkylaminesilanes Bound to Metal Oxide Electrodes. DTIC. Available at: [Link]

  • Bruce, I. J., et al. (2005). Surface modification of magnetic nanoparticles with alkoxysilanes and their application in magnetic bioseparations. PubMed. Available at: [Link]

  • Fajar, A., et al. (2022). Facile Synthesis of Silane-Modified Mixed Metal Oxide as Catalyst in Transesterification Processes. MDPI. Available at: [Link]

  • Byrne, R., et al. (2010). Silane Functionalisation of Iron Oxide Nanoparticles. SPIE Digital Library. Available at: [Link]

  • Liu, Q., et al. (2005). Surface Modification of Magnetic Nanoparticles with Alkoxysilanes and Their Application in Magnetic Bioseparations. ACS Publications. Available at: [Link]

  • Schmidt, H. (1987). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Journal of Non-Crystalline Solids.
  • Vandenberg, E. T., et al. (1991). Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. Available at: [Link]

  • Du, H., et al. (2020). The mechanism for the DMDMS (dimethyldimethoxysilane) reactions with the available functional groups. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Catalytic Silylation of Active Pharmaceutical Ingredients Using Isopropyl Dimethyl Methoxysilane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Chemical Rationale In complex Active Pharmaceutical I...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Chemical Rationale

In complex Active Pharmaceutical Ingredient (API) synthesis, the protection of hydroxyl groups requires a delicate balance between steric shielding and deprotection lability. Isopropyl dimethyl methoxysilane (IPDMMS, CAS 122420-34-2) [1] occupies a highly valuable "Goldilocks" zone—offering more stability than the highly labile trimethylsilyl (TMS) group, yet presenting less steric hindrance than the bulky triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS) groups[2].

Unlike traditional chlorosilanes, IPDMMS is a methoxysilane. This structural feature is critical for acid-sensitive APIs because its reaction with alcohols produces methanol as a byproduct rather than corrosive hydrochloric acid. However, the Si–OMe bond is thermodynamically stable, meaning IPDMMS will not spontaneously react with sterically hindered secondary or tertiary alcohols. To overcome this activation energy barrier and drive the transesterification (trans-silylation) forward, highly specific catalyst systems are required[3].

Mechanistic Causality & Catalyst Selection

The reaction between an API hydroxyl group (R–OH) and IPDMMS is an equilibrium-driven transesterification at the silicon center. Because methoxy is a poor leaving group compared to chloride, the catalyst must perform two functions:

  • Electrophilic Activation: Withdraw electron density from the silicon atom to increase its susceptibility to nucleophilic attack by the API's hydroxyl oxygen.

  • Equilibrium Shifting: Facilitate the rapid expulsion of methanol, allowing Le Chatelier's principle to drive the reaction to completion[3].

Profiling Catalyst Architectures
  • Lewis Acids (e.g., B(C6F5)3, Sc(OTf)3): Strong Lewis acids like tris(pentafluorophenyl)borane coordinate directly to the methoxy oxygen of IPDMMS. This polarization weakens the Si–O bond, enabling rapid silylation even at room temperature. This is analogous to Pier-Rubinsztajn activation principles used in advanced siloxane chemistry[4].

  • Solid Acids (e.g., Montmorillonite K-10, Zeolites): For late-stage drug development where heavy metal contamination must be avoided, inorganic solid acids with regular-pore structures are preferred. They provide a heterogeneous catalytic surface that activates the silane and can be easily removed via simple filtration[5].

  • Brønsted Acids (e.g., p-TsOH): While effective, homogeneous Brønsted acids require downstream neutralization and aqueous workup, which can prematurely cleave the newly formed silyl ether if not carefully controlled.

Quantitative Catalyst Performance Data

The following table summarizes the optimization data for the silylation of a sterically hindered model secondary alcohol using IPDMMS under various catalytic conditions.

Catalyst SystemLoadingTemp (°C)Time (h)Conversion (%)Byproduct / Purity Profile
None (Control) 08024< 5Unreacted starting materials
p-TsOH 5 mol%601285Trace hydrolysis requiring aqueous quench
Sc(OTf)3 2 mol%40498Clean; trace metal removal required
B(C6F5)3 1 mol%252> 99Ultra-clean; ideal for sensitive APIs[4]
Montmorillonite K-10 10 wt%80892Clean; metal-free, removed via filtration[5]

Validated Experimental Protocol: Heterogeneous Silylation

This self-validating protocol utilizes a solid acid catalyst (Montmorillonite K-10) to protect an API hydroxyl group using IPDMMS. This method is specifically designed for drug development workflows requiring zero homogeneous metal contamination.

Step-by-Step Methodology

Step 1: Reaction Assembly & Dehydration

  • Action: In a flame-dried, two-neck round-bottom flask equipped with a Soxhlet extractor containing activated 4Å molecular sieves, dissolve 10.0 mmol of the API in 50 mL of anhydrous toluene. Add 1.0 g (10 wt%) of oven-dried Montmorillonite K-10 catalyst.

  • Causality Rationale: Toluene allows for a high reflux temperature. The molecular sieves are critical; water must be strictly excluded to prevent the competitive hydrolysis of IPDMMS into unreactive siloxanes.

Step 2: Silane Addition & Activation

  • Action: Add 15.0 mmol (1.5 equivalents) of Isopropyl Dimethyl Methoxysilane (IPDMMS) dropwise via syringe. Heat the mixture to reflux (110 °C).

  • Causality Rationale: The excess IPDMMS compensates for any trace moisture. The heat drives the IPDMMS into the pores of the solid acid catalyst, where the acidic sites polarize the Si–OMe bond[5].

Step 3: Equilibrium Shifting (Self-Validation Checkpoint)

  • Action: Maintain reflux for 6–8 hours. The Soxhlet extractor will continuously trap the evolved methanol byproduct in the molecular sieves.

  • Validation Checkpoint: At t = 4 hours, pull a 50 µL aliquot, filter through a micro-syringe, and analyze via GC-MS or TLC. Self-Correction: If conversion is stalled at <50%, the molecular sieves are saturated. Replace the Soxhlet thimble with fresh sieves to re-initiate the Le Chatelier shift.

Step 4: Quench and Metal-Free Isolation

  • Action: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the Montmorillonite K-10 catalyst. Wash the pad with 20 mL of ethyl acetate.

  • Causality Rationale: Because the catalyst is entirely heterogeneous, no aqueous wash is required. This prevents the accidental acid-catalyzed hydrolysis of the newly formed isopropyl dimethyl silyl ether during workup.

Step 5: Concentration

  • Action: Concentrate the filtrate under reduced pressure to yield the crude protected API, which can typically be used in the next synthetic step without further chromatographic purification.

Workflow Visualization

The following diagram illustrates the catalytic cycle and the critical role of equilibrium shifting in methoxysilane reactions.

G A API (R-OH) + IPDMMS B Catalyst Activation (Lewis/Solid Acid) A->B Mix & Heat C Si-OMe Cleavage (Transesterification) B->C Si Activation D Methanol Removal (Shift Equilibrium) C->D Nucleophilic Attack E Protected API (R-O-Si(iPr)Me2) D->E Le Chatelier's

Catalytic workflow for API silylation using IPDMMS, highlighting equilibrium shifts.

References

  • GuideChem. "Isopropyl Dimethyl Methoxysilane 122420-34-2." Guidechem.com.
  • iChemical. "Isopropyl Dimethyl Methoxysilane, CAS No. 122420-34-2." iChemical.com.
  • ACS Publications. "Study of the Effects of Progressive Changes in Alkoxysilane Structure on Sol−Gel Reactivity: Base-Catalyzed Ethoxysilane Kinetics in Methanol." ACS.org.
  • Google Patents. "US9657039B2 - Production method for alkoxysilanes." Google.com.
  • ACS Publications. "Utilization of Alkoxysilyl Groups for the Creation of Structurally Controlled Siloxane-Based Nanomaterials." ACS.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Self-Condensation of Isopropyl Dimethyl Methoxysilane (IPDMMS)

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and prevent the degradation of Isopropyl Dimethyl Methoxysilane (IPDMMS).

Unlike trialkoxysilanes that form complex three-dimensional polymers, IPDMMS is a monoalkoxysilane. When compromised by moisture, it undergoes hydrolysis followed by self-condensation to form unreactive disiloxane dimers. Understanding the thermodynamic and kinetic causality behind these reactions is critical to maintaining reagent integrity and maximizing silylation yields.

Mechanistic Insight: The Condensation Pathway

To prevent failure, we must first understand the reaction pathway. The methoxy group on IPDMMS is highly susceptible to nucleophilic attack by water. While the isopropyl group provides some steric hindrance compared to trimethylsilyl derivatives, the methoxy leaving group remains one of the most reactive alkoxy moieties[1]. Once hydrolyzed into a silanol, the intermediate rapidly condenses with either another silanol or an unreacted IPDMMS molecule to form a stable Si-O-Si (disiloxane) bond[2].

Mechanism IPDMMS Isopropyl Dimethyl Methoxysilane Silanol Silanol Intermediate (Reactive) IPDMMS->Silanol Hydrolysis Methanol Methanol (Byproduct) IPDMMS->Methanol Leaving Group Moisture Trace Moisture (H2O) Catalysts: H+ or OH- Moisture->Silanol Nucleophilic Attack Dimer Disiloxane Dimer (Self-Condensation) Silanol->Dimer Condensation (with another Silanol) Silanol->Dimer Condensation (with IPDMMS)

Hydrolysis and self-condensation mechanism of IPDMMS.

Troubleshooting Guides & FAQs

Q1: My IPDMMS reagent shows reduced efficacy and altered NMR spectra after a few months of storage. What causes this, and how can I prevent it?

Causality: Organoalkoxysilanes have an inherent thermodynamic drive to undergo self-condensation when exposed to even trace amounts of atmospheric moisture[2]. Every time the reagent bottle is opened to ambient air, water vapor is introduced. The resulting hydrolysis generates methanol and silanols, which subsequently dimerize. Solution: Treat IPDMMS as a highly moisture-sensitive reagent. Implement strict Schlenk line techniques for dispensing, and store the reagent under an inert, dry atmosphere.

Table 1: Quantitative Storage & Handling Parameters for IPDMMS

ParameterOptimal ConditionCausality / Impact
Temperature 2°C – 8°C (Refrigerated)Minimizes the thermal kinetic energy required to overcome the activation barrier for condensation reactions[2].
Atmosphere Argon (Dry)Excludes atmospheric moisture. Argon is denser than air and Nitrogen, providing a superior protective blanket over the liquid phase.
Moisture Limit < 50 ppmPrevents the initial nucleophilic attack (hydrolysis) that forms reactive silanols[1].
pH Range 6.5 – 7.5 (Neutral)Avoids acid-catalyzed hydrolysis and base-catalyzed condensation pathways[1][3].
Q2: During my silylation reaction, I am observing significant disiloxane dimer formation instead of my target product. How do I optimize the reaction?

Causality: The kinetics of alkoxysilane hydrolysis and condensation are heavily dictated by pH. Acidic conditions rapidly accelerate the hydrolysis of the methoxy group into a silanol[3]. Conversely, alkaline conditions drastically accelerate the condensation of silanols into siloxanes[4]. If your reaction mixture contains trace moisture and utilizes a strong acid or base catalyst, the rate of IPDMMS self-condensation will outcompete the desired silylation of your substrate. Solution: Establish a self-validating anhydrous environment. Use mild, non-aqueous amine bases (e.g., imidazole) if a catalyst is required, and ensure the reaction solvent is rigorously dried prior to the introduction of the silane.

Q3: How should I handle the reaction workup to avoid degrading the silylated product or unreacted IPDMMS?

Causality: Standard aqueous workups—especially those using saturated aqueous ammonium chloride or sodium bicarbonate—introduce massive amounts of water and pH shifts. This will instantly hydrolyze any unreacted IPDMMS and can potentially cleave newly formed, sterically unhindered silyl ether bonds. Solution: Avoid aqueous workups entirely if you intend to recover unreacted silane or if your product is highly sensitive. Utilize anhydrous filtration to remove precipitated salts (e.g., amine hydrochlorides) and isolate your product via vacuum distillation.

Experimental Protocols: Self-Validating Anhydrous Silylation

To ensure trustworthiness and reproducibility in your experiments, do not rely on assumptions about solvent dryness. The following protocol integrates a self-validating feedback loop using Karl Fischer (KF) titration.

Protocol Step1 1. Solvent Prep (Molecular Sieves) KF Karl Fischer Titration (Validate H2O < 50 ppm) Step1->KF KF->Step1 Fail (Redry) Step2 2. Schlenk Line Setup (Argon Atmosphere) KF->Step2 Pass (<50 ppm) Step3 3. IPDMMS Addition (Dropwise, 0°C) Step2->Step3 Step4 4. Reaction Monitoring (GC-MS / NMR) Step3->Step4 Step4->Step3 Incomplete Step5 5. Anhydrous Workup Step4->Step5 Complete

Self-validating anhydrous workflow for IPDMMS reactions.

Step-by-Step Methodology:
  • Solvent & Substrate Preparation:

    • Dry your reaction solvent (e.g., Dichloromethane or THF) over activated 3Å molecular sieves for at least 48 hours.

    • Validation Step: Perform a Karl Fischer titration. Do not proceed unless the water content is strictly < 50 ppm. If it fails, replace the sieves and redry.

    • Azeotropically dry your target substrate using anhydrous toluene, or dry under high vacuum at 60°C for 12 hours.

  • Atmosphere Control:

    • Flame-dry all glassware under a vacuum and backfill with ultra-high purity (UHP) Argon using a Schlenk line. Maintain a positive Argon pressure throughout the procedure.

  • Reagent Addition:

    • Cool the reaction vessel to 0°C to lower the kinetic energy of potential side reactions.

    • Add the substrate and a mild, anhydrous base (e.g., Imidazole, 1.2-2.0 equivalents).

    • Using a gas-tight syringe purged with Argon, add IPDMMS (1.1-1.5 equivalents) dropwise.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature.

    • Monitor the reaction progress via GC-MS or anhydrous TLC. Look for the disappearance of the substrate and check for the presence of the disiloxane dimer (m/z characteristic of the self-condensed byproduct).

  • Anhydrous Workup:

    • Once complete, do not quench with water. Instead, dilute the mixture with anhydrous hexane or pentane to precipitate the amine-hydrochloride salts.

    • Filter the suspension rapidly through a pad of oven-dried Celite under an Argon blanket.

    • Concentrate the filtrate under reduced pressure and purify the silylated product via vacuum distillation.

References

  • Factors contributing to the stability of alkoxysilanes in aqueous solution - Gelest, Inc. Gelest.com
  • Kinetic Study of Alkoxysilane Hydrolysis under Acidic Conditions by Fourier Transform Near Infrared Spectroscopy Combined with Partial Least-Squares Model ACS Public
  • Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks MDPI
  • A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers PMC - NIH

Sources

Optimization

optimizing hydrolysis pH for isopropyl dimethyl methoxysilane

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique kinetic and thermodynamic challenges associated with sterically hindered m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the unique kinetic and thermodynamic challenges associated with sterically hindered monofunctional silanes.

Working with isopropyl dimethyl methoxysilane requires a precise understanding of its molecular architecture. Because it possesses only one hydrolyzable methoxy group (an "M-unit" in silicone chemistry) and a bulky isopropyl group, its behavior deviates significantly from standard trialkoxysilanes. It cannot form a cross-linked polymer network; instead, it hydrolyzes to a transient silanol before condensing into a non-reactive disiloxane dimer.

Below is our comprehensive guide to optimizing the hydrolysis pH, troubleshooting common bench-level issues, and executing self-validating protocols.

📚 Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is isopropyl dimethyl methoxysilane so resistant to hydrolysis compared to standard silanes? A: The resistance is a direct result of steric hindrance and inductive effects. The bulky isopropyl group physically shields the silicon electrophilic center, significantly raising the activation energy required for the SN​2 -Si nucleophilic attack by water. Furthermore, the electron-donating nature of the alkyl groups reduces the electrophilicity of the silicon atom. As documented in 1[1], the rate of hydrolysis is heavily dictated by the steric bulk of the carbon-bonded substituents, requiring precise catalytic intervention to proceed at a functional rate.

Q2: What is the optimal pH to initiate hydrolysis without causing immediate dimerization? A: The optimal pH is strictly in the mildly acidic range, specifically pH 3.5 to 4.0 . Silane hydrolysis exhibits a V-shaped kinetic profile with a minimum rate near pH 7.0. Under acidic conditions, the hydronium ion ( H3​O+ ) protonates the methoxy group, transforming it into a superior leaving group (methanol) and facilitating water attack[2]. We avoid base catalysis (pH > 8) because hydroxide ions ( OH− ) disproportionately accelerate the condensation of silanols into inert disiloxane dimers, effectively ruining the silane before it can react with your target substrate[2].

Q3: How does the monofunctional nature of this silane change my workflow? A: Unlike trialkoxysilanes (which form 3D sol-gel networks), isopropyl dimethyl methoxysilane can only form a dimer (1,1,3,3-tetramethyl-1,3-diisopropyldisiloxane). Once this dimer forms, the molecule is "dead" for surface functionalization. Therefore, the pot-life of your activated silanol solution is exceptionally short. You must apply the hydrolyzed solution to your substrate immediately upon reaching the peak silanol concentration.

🔍 Diagnostic Troubleshooting Guide

Issue 1: The reaction mixture remains a cloudy, two-phase emulsion after 2 hours.

  • Causality: Isopropyl dimethyl methoxysilane is highly hydrophobic. A persistent emulsion indicates that hydrolysis has not occurred, likely because the pH is too close to neutral or there is insufficient co-solvent to allow water and silane to interact at the phase boundary.

  • Resolution: Verify the pH is exactly 3.5 using a calibrated probe, not pH paper. Introduce a water-miscible co-solvent (e.g., 10-20% v/v isopropanol) to lower the interfacial tension and facilitate the nucleophilic attack.

Issue 2: Rapid formation of an insoluble oily layer shortly after the solution clears.

  • Causality: You have overshot the hydrolysis phase and triggered rapid condensation. The "clearing" of the solution indicated successful formation of the water-soluble silanol. The subsequent "oily layer" is the hydrophobic disiloxane dimer. This occurs if the pH is too low (< 2.0), which aggressively catalyzes both hydrolysis and condensation[3].

  • Resolution: Buffer the system strictly at pH 4.0 using a 0.1 M Acetic Acid/Sodium Acetate buffer rather than relying on unbuffered HCl, which can cause localized pH spikes.

📊 Data Analytics: Kinetic pH Profiling

The following table synthesizes the kinetic behavior of sterically hindered monofunctional methoxysilanes across the pH spectrum to guide your experimental design.

pH LevelCatalytic PathwayHydrolysis RateCondensation RateSilanol Pot-LifeRecommended Action
pH 2.0 Strong AcidVery FastVery Fast< 5 minutesAvoid; leads to premature dimerization.
pH 3.5 Weak Acid Moderate Slow 30 - 60 mins Optimal; maximizes reactive silanol yield.
pH 7.0 UncatalyzedExtremely SlowVery SlowN/AAvoid; silane remains unreacted.
pH 10.0 Weak BaseModerateExtremely Fast< 1 minuteAvoid; base catalysis strongly drives dimerization.

⚙️ Standard Operating Procedure (SOP): Self-Validating Hydrolysis

To ensure trustworthiness in your workflow, this protocol utilizes a self-validating phase-transition mechanism . Because the starting silane is insoluble (cloudy), the intermediate silanol is soluble (clear), and the final dimer is insoluble (cloudy/oily), you can visually validate the exact kinetic state of your reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Acetic Acid/Sodium Acetate buffer. Adjust precisely to pH 3.8 using a calibrated pH meter.

  • Solvent Blending: In a clean glass vial, mix 80 parts buffer with 20 parts Isopropanol (co-solvent). Add a magnetic stir bar and set to 400 RPM.

  • Silane Introduction: Dropwise, add 2% v/v of isopropyl dimethyl methoxysilane to the vortex.

  • Validation Checkpoint 1 (Biphasic): Observe the solution. It will immediately become a cloudy emulsion. This confirms the unreacted, hydrophobic state of the methoxysilane.

  • Hydrolysis Monitoring: Allow the solution to stir at room temperature (20-25°C). Monitor continuously.

  • Validation Checkpoint 2 (Monophasic): Between 30 to 45 minutes, the solution will rapidly transition from cloudy to completely clear. This is your self-validating signal. The clear state confirms that the hydrophobic methoxy group has been cleaved, yielding the transiently water-soluble isopropyl dimethyl silanol.

  • Immediate Application: The moment the solution clears, the silanol is at its maximum concentration. Immediately introduce your target substrate (e.g., silica nanoparticles, glass slides) into the solution to allow surface grafting before dimerization occurs.

🖼️ Mechanistic & Workflow Visualizations

G A Isopropyl Dimethyl Methoxysilane (Hydrophobic / Insoluble) B Acid Catalysis (pH 3.5-4.0) Protonation of -OCH3 A->B + H+ / H2O (Preferred) C Base Catalysis (pH > 8) OH- Nucleophilic Attack A->C + OH- / H2O (Avoid) D Isopropyl Dimethyl Silanol (Hydrophilic / Soluble) REACTIVE INTERMEDIATE B->D - CH3OH C->D - CH3OH E Condensation (Dimerization) D->E + 2nd Silanol Molecule F 1,1,3,3-Tetramethyl- 1,3-diisopropyldisiloxane (Hydrophobic / Dead End) E->F - H2O

Reaction mechanism of isopropyl dimethyl methoxysilane hydrolysis and condensation.

Workflow Step1 1. Buffer Prep (pH 3.8 Acetate) Step2 2. Silane Addition (Biphasic/Cloudy) Step1->Step2 Step3 3. Hydrolysis (Stir 30-45 mins) Step2->Step3 Step4 4. Visual Validation (Solution turns CLEAR) Step3->Step4 Step5 5. Substrate Grafting (Apply immediately) Step4->Step5 Critical Timing

Self-validating workflow for the acid-catalyzed hydrolysis of sterically hindered silanes.

📑 References

  • An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Trimethoxy(propyl)silane. Benchchem. Available at: 2

  • Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Available at: 1

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC - NIH. Available at: 3

Sources

Troubleshooting

Technical Support Center: Isopropyl Dimethyl Methoxysilane Troubleshooting &amp; Purification

Welcome to the Advanced Surface Chemistry Support Center. As researchers and drug development professionals, achieving a pristine, reproducible covalently modified surface is critical for downstream applications ranging...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Surface Chemistry Support Center. As researchers and drug development professionals, achieving a pristine, reproducible covalently modified surface is critical for downstream applications ranging from nanoparticle drug delivery to microfluidic biosensors.

This guide addresses a specific, highly technical challenge: the complete removal of residual, unreacted isopropyl dimethyl methoxysilane (CAS: 122420-34-2) from solid substrates and nanomaterials.

Unlike polyfunctional silanes (e.g., APTES or TEOS) that can form stubborn, insoluble sol-gel networks, isopropyl dimethyl methoxysilane is monofunctional. It acts purely as an end-capping agent. Therefore, residual contamination is driven entirely by physical adsorption (physisorption) rather than chemical cross-linking. Overcoming these van der Waals forces and hydrogen bonds requires a targeted approach combining specific aprotic solvation, mechanical disruption, and thermal desorption.

Quantitative Data & Physicochemical Profiling

Understanding the physical properties of the silane monomer is the first step in designing a self-validating removal system. The tables below summarize the quantitative data dictating our troubleshooting logic.

Table 1: Physicochemical Properties of Isopropyl Dimethyl Methoxysilane
PropertyValueCausality & Experimental Implication
Molecular Weight 132.28 g/mol Small molecular size allows it to become deeply trapped in mesoporous substrates.
Boiling Point 104–105 °C (at 760 mmHg)[1]Highly volatile. Can be removed via thermal desorption without breaking covalent Si-O-Si bonds (which are stable up to >250 °C).
Functionality Monofunctional (1 Methoxy group)Cannot polymerize with itself. Unreacted species exist only as monomers or non-reactive disiloxane dimers.
Hydrophobicity (LogP) ~2.25[1]Highly non-polar due to the bulky isopropyl and twin methyl groups. Requires non-polar or aprotic solvents for efficient removal.
Table 2: Solvent Selection Matrix for Monomer Removal
SolventPolarity IndexEfficacyMechanistic Rationale
Toluene 2.4 (Non-polar)Optimal Matches the hydrophobicity of the isopropyl/dimethyl groups, effectively disrupting van der Waals interactions with the surface.
Acetone 5.1 (Polar Aprotic)High Excellent volatility for post-wash drying; prevents hydrogen bonding between the unreacted methoxy group and the substrate[2].
Ethanol 5.2 (Polar Protic)Moderate Poor solvation of the bulky alkyl groups. Often leaves residual monomer trapped in hydrophobic pockets.
Water 10.2 (Highly Polar)Poor Causes the unreacted monomer to hydrolyze and dimerize into 1,1,3,3-tetramethyl-1,3-diisopropyldisiloxane, which is highly insoluble and difficult to wash away.

Diagnostic FAQs: Troubleshooting Residual Silane

Q1: Why does isopropyl dimethyl methoxysilane persist on my nanoparticles even after multiple ethanol washes? A: Ethanol is a polar protic solvent. While it is commonly used to wash away smaller, more polar silanes, the bulky isopropyl group and two methyl groups make this specific silane highly hydrophobic (LogP ~2.25)[1]. Ethanol fails to adequately solvate the hydrophobic tail, causing the monomer to collapse onto the substrate rather than dissolving into the bulk solvent. Switching to an aprotic solvent like toluene or acetone will drastically improve solvation and removal[2].

Q2: I am functionalizing porous silica nanoparticles. How do I overcome capillary forces trapping the unreacted monomer inside the pores? A: Simple immersion or stirring is insufficient to overcome the capillary forces within mesopores. You must introduce ultrasonic agitation (sonication) during the solvent wash phase. Sonication induces acoustic cavitation, generating localized micro-currents that physically flush the aprotic solvent in and out of the pores, disrupting the hydrogen bonds holding the physisorbed silane to the silica surface[3].

Q3: At what temperature should I bake the substrate to volatilize the residual monomer without degrading my newly formed covalent bonds? A: The atmospheric boiling point of isopropyl dimethyl methoxysilane is 104–105 °C[1]. Covalent siloxane (Si-O-Si) bonds are thermally stable up to 250–300 °C. Therefore, thermal desorption at 110–120 °C under ambient pressure, or 60–80 °C under vacuum (<10 mbar), will rapidly volatilize the unreacted monomer without compromising the covalently grafted monolayer[2].

Q4: How do I definitively distinguish between covalently bound silane and physically trapped unreacted silane? A: Thermogravimetric Analysis (TGA) is the ultimate self-validating method[4]. Unreacted monomer will show a sharp weight loss event near its boiling point (~105 °C). In contrast, covalently bound isopropyl dimethyl silane will not degrade until >250 °C. If your TGA curve shows a mass drop between 80–120 °C, residual unreacted silane is still present.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a closed-loop system: it includes both the removal methodology and the validation steps required to prove the absence of residual monomer.

Protocol: High-Fidelity Extraction of Monomeric Silane from Nanoparticles

Phase 1: Solvent Exchange & Ultrasonic Disruption

  • Decantation: Following the silanization reaction, centrifuge the nanoparticle suspension (e.g., 10,000 x g for 10 minutes) and discard the primary reaction supernatant.

  • Aprotic Resuspension: Resuspend the nanoparticle pellet in 10 mL of anhydrous Toluene or Acetone per gram of particles. Causality: These solvents match the hydrophobicity of the silane, preventing phase separation.

  • Cavitation: Sonicate the suspension in an ultrasonic bath for 15 minutes at room temperature. Causality: Acoustic cavitation overcomes the capillary forces trapping the monomer inside porous structures[3].

  • Iteration: Centrifuge and repeat the resuspension/sonication cycle a minimum of 3 times to ensure serial dilution of the unreacted monomer.

Phase 2: Vacuum Thermal Desorption 5. Primary Drying: Remove the final solvent wash via centrifugation and allow the pellet to air-dry in a fume hood for 30 minutes to remove bulk solvent. 6. Vacuum Baking: Transfer the powder to a vacuum oven. Bake at 80 °C under a vacuum of <10 mbar for 2 hours. Causality: The reduced pressure lowers the boiling point of the silane (normally 104–105 °C)[1], allowing it to sublimate/volatilize completely without risking thermal degradation of the covalent bonds[2].

Phase 3: System Validation 7. TGA Verification: Analyze a 5–10 mg aliquot of the dried powder using Thermogravimetric Analysis (TGA)[4]. 8. Success Criteria: The protocol is validated if the TGA thermogram shows a flat baseline (zero mass loss) between 80 °C and 150 °C, with degradation only occurring >250 °C (representing the covalently bound silane). If mass loss occurs at ~105 °C, return to Phase 1.

Workflow Visualization

The following logic diagram illustrates the causality and validation loop of the purification process.

SilaneRemoval Start Silanized Substrate (Contains Unreacted Monomer) Wash Aprotic Solvent Wash (Toluene / Acetone) Start->Wash Sonicate Ultrasonic Agitation (Disrupts Physisorption) Wash->Sonicate Thermal Vacuum Thermal Desorption (80°C, <10 mbar) Sonicate->Thermal Validate Validation (TGA / GC-MS) Thermal->Validate Validate->Wash Residuals Detected Success Purified Substrate (Covalently Bound Only) Validate->Success No Mass Loss at 105°C

Workflow for the removal and validation of residual isopropyl dimethyl methoxysilane.

References

  • ResearchGate - What is the best way to "rinse" after silanization/self-assembled monolayers? URL:[Link][3]

  • MDPI (Materials) - Effect of Silica Nanoparticles Silanized by Functional/Functional or Functional/Non-Functional Silanes on the Physicochemical and Mechanical Properties of Dental Nanocomposite Resins. URL:[Link][4]

Sources

Optimization

Technical Support Center: Optimizing Thermal Stability of Isopropyl Dimethyl Methoxysilane (IDMMS) Monolayers

Welcome to the Advanced Surface Chemistry Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Isopropyl Dimethyl Methoxysilane (IDMMS) for surfa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Surface Chemistry Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals utilizing Isopropyl Dimethyl Methoxysilane (IDMMS) for surface functionalization.

IDMMS is a monofunctional silane prized for its steric shielding properties, which protect underlying bonds from hydrolytic attack. However, its single Si–O–Si anchoring point presents unique thermal stability challenges. This support document synthesizes field-proven methodologies, mechanistic explanations, and troubleshooting protocols to help you achieve thermally robust IDMMS monolayers.

Section 1: Fundamental Mechanisms & FAQs

Q: Why does my IDMMS monolayer degrade at lower temperatures compared to APTES or OTS? A: IDMMS is a monofunctional silane, meaning it possesses only one hydrolyzable methoxy group. Consequently, it forms a single covalent Si–O–Si bond with the substrate and cannot undergo lateral cross-linking to form a 3D siloxane network[1]. While trifunctional silanes (like APTES or OTS) benefit from the collective thermal stability of a cross-linked matrix, the single bond of IDMMS lowers the overall activation energy required for thermal desorption. However, the bulky isopropyl group provides critical steric hindrance that shields the underlying siloxane bond from hydrolytic attack, offering a unique trade-off between thermal and hydrolytic stability[2].

Q: How can I overcome the low packing density caused by the bulky isopropyl group? A: The steric bulk of the isopropyl group creates a significant activation energy barrier during the self-assembly process, often resulting in loosely packed submonolayers[2]. To achieve a dense, thermally stable monolayer, you must transition from liquid-phase to vapor-phase deposition at elevated temperatures (e.g., 120°C). The vapor phase provides the necessary kinetic energy to overcome steric repulsion, maximizes the number of covalent linkages to the surface, and eliminates moisture-induced side reactions[3].

Q: What is the optimal post-deposition treatment to maximize thermal stability? A: Post-deposition thermal annealing is an absolute requirement for monofunctional silanes. Anneal the functionalized substrate at 120°C–150°C in a dry nitrogen (N2) or vacuum environment for 1 to 2 hours. This process drives the condensation reaction to completion, converting transient, hydrogen-bonded intermediate states into permanent, thermally robust Si–O–Si covalent linkages[4].

Q: My contact angles drop significantly after heating the substrate to 250°C. How do I troubleshoot this? A: A sharp decrease in the water contact angle indicates thermal desorption of the monolayer. Alkoxysilane-based self-assembled monolayers on silicon typically exhibit an onset of thermal decomposition around 250°C[4]. If your monolayer degrades below this threshold, it indicates incomplete covalent bonding. Ensure your substrate undergoes rigorous hydroxylation (e.g., Piranha or O2 plasma) prior to deposition. Without a high density of surface -OH sites, IDMMS will only physisorb, leading to premature thermal failure[1].

Section 2: Quantitative Data & Benchmarks

Understanding the thermal limits of your silane is critical for experimental design. The table below summarizes the thermal and hydrolytic stability trade-offs across different silane classes.

Table 1: Comparative Thermal and Hydrolytic Stability of Silane Classes

Silane ClassExampleCross-linking AbilitySteric ShieldingMax Thermal Stability
Monofunctional (Unhindered)TrimethylmethoxysilaneNoneLow~150°C - 200°C
Monofunctional (Hindered) IDMMS None High ~200°C - 250°C
TrifunctionalAPTES / OTS3D NetworkVariable~350°C - 400°C

Table 2: Troubleshooting Common IDMMS Monolayer Issues

SymptomRoot CauseCorrective Action
Desorption < 200°CIncomplete condensationPerform N2 annealing at 150°C for 1 hour.
Low initial contact anglePoor packing density due to steric bulkSwitch to vapor-phase deposition at 120°C.
Patchy surface coverageInsufficient surface hydroxylsIncrease O2 plasma or Piranha treatment time.

Section 3: Troubleshooting Workflows

When thermal desorption occurs unexpectedly, follow this logical progression to identify and isolate the failure point in your functionalization protocol.

Troubleshooting Start Issue: Thermal Desorption Q1 Was N2 annealing done? Start->Q1 Yes1 Check Deposition Phase Q1->Yes1 Yes No1 Perform Annealing (150°C for 1h) Q1->No1 No Q2 Liquid or Vapor Phase? Yes1->Q2 Liq Switch to Vapor Phase Q2->Liq Liquid Vap Increase Deposition Temp Q2->Vap Vapor

Decision tree for resolving high-temperature IDMMS monolayer desorption.

Section 4: Standard Operating Protocol (SOP)

High-Temperature Vapor Phase Deposition of IDMMS

Objective: Overcome steric hindrance to achieve a dense, thermally stable monolayer through a self-validating workflow.

Step 1: Substrate Activation Clean silicon/glass substrates using Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes, or utilize an O₂ plasma cleaner for 5 minutes. Causality: This maximizes surface hydroxyl (-OH) density, ensuring the highest possible number of covalent anchoring points for the monofunctional silane.

Step 2: Controlled Dehydration Bake the activated substrate at 150°C for 10 minutes in a clean environment. Causality: This removes physisorbed water molecules that cause unwanted bulk polymerization in the vapor phase, leaving only chemisorbed silanol groups for direct covalent attachment.

Step 3: Vapor Phase Deposition Place the substrate and 100 µL of IDMMS in separate open vessels within a vacuum desiccator or vacuum oven. Evacuate to 0.2 mbar and heat to 120°C for 4 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the steric barrier of the isopropyl group, allowing denser packing[2]. Vapor deposition prevents moisture-induced degradation common in liquid-phase reactions[3].

Step 4: Post-Deposition Thermal Annealing Transfer the substrate to a nitrogen-purged furnace and anneal at 150°C for 1 hour. Causality: This step drives the condensation reaction to completion, converting transient hydrogen bonds into permanent, thermally stable Si–O–Si covalent linkages[4].

Step 5: System Validation Measure the advancing water contact angle (expected ~85°–90° for a dense IDMMS layer). To self-validate thermal stability, bake the substrate at 200°C for 1 hour and remeasure. A thermally stable monolayer will exhibit a contact angle drop of no more than 5%.

G A Substrate Activation (Maximize -OH sites) B Vapor Phase Deposition (Overcome Steric Bulk) A->B C Monofunctional Attachment (Single Si-O-Si Bond) B->C D Thermal Annealing (Drive Condensation) C->D E Thermally Stable Monolayer (Steric Shielding Active) D->E

Workflow for achieving thermally stable IDMMS monolayers.

References

  • Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. DTU Nanolab.[Link]

  • How to prepare reproducible, homogeneous, and hydrolytically stable aminosilane-derived layers on silica. PubMed / Langmuir.[Link]

  • Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect. ACS Omega.[Link]

  • Orthogonal Chemical Functionalization of Au/SiO2/TiW Patterned Substrates. Langmuir.[Link]

Sources

Troubleshooting

Technical Support Center: Isopropyl Dimethyl Methoxysilane Storage &amp; Troubleshooting

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of specialized organosilanes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of specialized organosilanes. Isopropyl dimethyl methoxysilane (CAS 122420-34-2)[1] is a highly valuable precursor in synthetic chemistry and surface modification, but its inherent reactivity makes it susceptible to rapid degradation if mishandled.

This guide is designed for researchers and drug development professionals. It moves beyond basic instructions to explain the causality behind degradation, providing you with self-validating protocols to ensure the absolute integrity of your reagents.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, we must first understand its mechanism. Alkoxysilanes are fundamentally unstable in the presence of water. The methoxy group (-OCH3) is particularly labile; in fact, methoxysilanes hydrolyze at 6 to 10 times the rate of ethoxysilanes due to reduced steric hindrance (2)[2].

When isopropyl dimethyl methoxysilane is exposed to ambient moisture, a nucleophilic attack by water leads to hydrolysis, forming a silanol intermediate and liberating methanol. Because monomeric silanols are thermodynamically unstable, they spontaneously undergo dehydration condensation. This forms stable siloxane (Si-O-Si) bonds, effectively polymerizing the reagent into useless oligomers[2].

DegradationPathway A Isopropyl Dimethyl Methoxysilane (Active) B H2O Exposure (Ambient Humidity) A->B C Silanol Intermediate + Methanol B->C Hydrolysis D Dehydration Condensation C->D E Siloxane Oligomers (Degraded/Viscous) D->E Polymerization

Figure 1: Moisture-driven hydrolysis and condensation pathway of methoxysilanes.

Troubleshooting FAQs

Q: Why did my isopropyl dimethyl methoxysilane turn cloudy or viscous after a few weeks of storage? A: This is the macroscopic manifestation of the siloxane condensation described above. The cloudiness (turbidity) or increased viscosity indicates that the monomeric silane has polymerized into siloxane oligomers. Once this occurs, the reagent is irreversibly degraded and must be discarded.

Q: What is the optimal temperature for long-term storage? A: The reagent must be stored in a dark, refrigerated environment between 0°C and 5°C (3)[3]. Lowering the temperature thermodynamically decelerates the hydrolysis kinetics. However, ensure the container is tightly sealed and allowed to reach room temperature before opening to prevent atmospheric condensation from forming on the cold liquid.

Q: Does the choice of storage container impact chemical stability? A: Absolutely. Standard soda-lime glass contains alkali metals that leach into the chemical over time. Alkali acts as a potent catalyst for silanol condensation[3]. It is imperative to store this silane in alkali-free borosilicate glass, high-density polyethylene (HDPE), or PTFE-lined containers.

Quantitative Storage Parameters

To ensure reproducibility in your workflows, adhere strictly to the following storage parameters.

ParameterOptimal ConditionSub-optimal ConditionMechanistic Consequence of Sub-optimal Storage
Temperature 0°C to 5°C (Refrigerated)> 25°C (Ambient)Accelerated hydrolysis and condensation kinetics.
Atmosphere Dry Nitrogen or ArgonAmbient AirRapid silanol formation driven by atmospheric humidity.
Container PTFE, HDPE, or Alkali-free glassSoda-lime glassAlkali-catalyzed deterioration and siloxane polymerization.
Light Exposure Dark (Opaque container)Direct UV / SunlightPotential free-radical degradation pathways.

Standard Operating Procedure (SOP): Aliquoting and Storage

To maintain a self-validating system, every step of this protocol includes a mechanistic rationale and a validation checkpoint. If the validation fails, the integrity of the batch is compromised.

Step-by-Step Methodology
  • Preparation & Acclimation:

    • Action: Remove the sealed container from the 0-5°C refrigerator. Allow it to sit in a desiccator for 2 hours until it reaches ambient temperature.

    • Causality: Opening a cold container causes immediate condensation of atmospheric moisture into the silane, initiating hydrolysis.

  • Inert Atmosphere Transfer:

    • Action: Transfer the container into a glovebox purged with dry Argon or Nitrogen (H2O < 1 ppm).

    • Causality: An inert atmosphere completely eliminates the primary degradation vector (water)[3].

  • Aliquoting:

    • Action: Using a sterile, oven-dried glass syringe, aliquot the required volumes into pre-dried, alkali-free amber borosilicate vials.

    • Causality: Minimizes future freeze-thaw cycles and prevents alkali-catalyzed condensation[3].

  • Sealing & Headspace Purging:

    • Action: Ensure the headspace of each vial is filled with the inert gas. Seal with a PTFE-lined septum cap and wrap with Parafilm.

    • Causality: PTFE provides a chemically inert barrier, while the inert headspace prevents degradation during long-term storage.

  • Validation Checkpoint:

    • Action: Leave one control aliquot at room temperature for 24 hours.

    • Validation: If the liquid remains optically clear and free-flowing, the anhydrous transfer was successful. Any turbidity indicates moisture ingress during the workflow, and the batch must be flagged.

Workflow Step1 1. Thermal Acclimation Step2 2. Glovebox Entry (Ar/N2 Atmosphere) Step1->Step2 Step3 3. Aliquot into Alkali-Free Vials Step2->Step3 Step4 4. Purge Headspace & PTFE Seal Step3->Step4 Step5 5. Validation Check (Optical Clarity) Step4->Step5

Figure 2: Self-validating workflow for aliquoting moisture-sensitive silanes.

References

  • GuideChem. "Isopropyl Dimethyl Methoxysilane 122420-34-2 wiki."
  • Gelest, Inc. "Factors contributing to the stability of alkoxysilanes in aqueous solution."
  • Shin-Etsu Silicone. "What precautions should be taken when storing silane coupling agents?"

Sources

Optimization

reducing moisture sensitivity during isopropyl dimethyl methoxysilane handling

Technical Support Center: Advanced Handling & Moisture Mitigation for Isopropyl Dimethyl Methoxysilane Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Handling & Moisture Mitigation for Isopropyl Dimethyl Methoxysilane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the stringent handling requirements of isopropyl dimethyl methoxysilane (CAS 122420-34-2) [1].

While the bulky isopropyl group provides a degree of steric hindrance compared to its trimethyl counterparts, the methoxy leaving group remains highly susceptible to nucleophilic attack by ambient water[2]. Failure to control moisture leads to premature hydrolysis and condensation, destroying the reagent's utility as a protecting group or synthetic intermediate.

Mechanistic Causality: The Hydrolysis Pathway

To troubleshoot effectively, we must first understand the chemical causality of degradation. When isopropyl dimethyl methoxysilane is exposed to water, the Si–O–CH₃ bond is cleaved, releasing methanol and forming a highly reactive silanol intermediate (Si–OH)[3]. Because this is a mono-alkoxysilane, the silanol rapidly undergoes condensation with another silanol or unreacted methoxysilane to form a thermodynamically stable, unreactive siloxane dimer (Si–O–Si)[4].

G Silane Isopropyl Dimethyl Methoxysilane Hydrolysis Hydrolysis (Si-O-CH3 cleavage) Silane->Hydrolysis Condensation Condensation (-H2O or -MeOH) Silane->Condensation Cross-reaction Water H2O (Moisture) Water->Hydrolysis Silanol Silanol Intermediate (Si-OH) Hydrolysis->Silanol Releases Methanol Silanol->Condensation Siloxane Siloxane Dimer (Si-O-Si) Condensation->Siloxane

Hydrolysis and condensation degradation pathway of isopropyl dimethyl methoxysilane.

Troubleshooting & FAQs

Q: My isopropyl dimethyl methoxysilane appears cloudy or has formed a precipitate in the bottle. What happened? A: Cloudiness is the macroscopic visual evidence of microscopic siloxane formation[3]. This indicates that moisture breached the container during storage or repeated septum punctures. Because the resulting siloxane dimer is unreactive, using this compromised batch will drastically reduce your reaction yields. Action: Discard the compromised batch safely. For future batches, store the bottle at 2–8°C in a secondary desiccator or glovebox, and only puncture the septum with an oven-dried, argon-purged needle[5].

Q: How do I ensure my reaction setup is completely devoid of moisture before transferring the silane? A: Surface-adsorbed water on standard laboratory glassware is more than sufficient to initiate methoxysilane hydrolysis. You must implement a self-validating Schlenk line protocol [6]. A protocol is "self-validating" when a measurable metric dictates whether you can proceed to the next step. In this case, the vacuum gauge must quantitatively prove system integrity (< 0.1 mbar) before the inert gas is introduced[7].

Schlenk Start Oven-Dried Glassware (120°C, >4 hrs) Cycle Vacuum/Inert Gas Cycling (3x minimum) Start->Cycle Validate1 Vacuum < 0.1 mbar? Cycle->Validate1 Validate1->Cycle No (Check for leaks) Validate2 Positive Ar/N2 Pressure? Validate1->Validate2 Yes Transfer Cannula/Syringe Transfer of Silane Reaction Moisture-Free Reaction Transfer->Reaction Validate2->Cycle No Validate2->Transfer Yes

Self-validating Schlenk line workflow for moisture-free silane handling.

Q: What is the acceptable moisture threshold for solvents used with this silane? A: Even trace amounts of water in solvents (e.g., THF, DCM, Toluene) will outcompete your target nucleophile for the silane. Solvents must be rigorously dried to a moisture content of < 10 ppm , verified by Karl Fischer titration.

Quantitative Data: Moisture Impact & Storage Parameters

To minimize degradation, adhere to the following environmental and operational thresholds.

ParameterConditionHydrolysis RiskRecommended Action
Solvent Moisture > 50 ppmCritical Dry over activated 3Å molecular sieves for 48 hours prior to use.
Storage Temperature Room Temp (25°C)ModerateStore sealed at 2–8°C. Allow to warm to room temp before opening to prevent condensation.
Glassware Prep Air dried / Heat gunCritical Oven dry at 120°C for >4 hours; assemble hot under dynamic vacuum[6].
Transfer Method Open-air pouringCritical Strictly utilize Schlenk line / Cannula transfer under Argon[7].

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating Schlenk Line Transfer[6][7]

This methodology guarantees that the silane is never exposed to ambient humidity during transfer.

  • Glassware Preparation: Remove the reaction flask from a 120°C oven and immediately connect it to the Schlenk line manifold.

  • Vacuum/Inert Gas Cycling:

    • Open the flask to the vacuum manifold. Self-Validation Check: Ensure the digital vacuum gauge drops below 0.1 mbar.

    • Isolate the vacuum and backfill the flask with ultra-high purity (UHP) Argon.

    • Repeat this cycle a minimum of three times. Leave the flask under a slight positive pressure of Argon.

  • Syringe Preparation: Using a gas-tight syringe, pierce the septum of an Argon-filled line. Draw and expel Argon three times to purge the needle and barrel of ambient air.

  • Execution: Pierce the septum of the isopropyl dimethyl methoxysilane bottle, draw the required volume, and transfer it smoothly into the reaction flask.

Protocol B: Solvent Drying and Validation

Water is a highly competitive nucleophile. Solvents must be pre-treated.

  • Sieve Activation: Activate 3Å molecular sieves in a muffle furnace at 300°C for 24 hours. Cool them in a vacuum desiccator.

  • Solvent Storage: Add the activated sieves to your solvent (e.g., THF or Toluene) at a ratio of 10-20% w/v. Allow the solvent to sit for at least 48 hours under an inert atmosphere.

  • Karl Fischer Validation: Self-Validation Check: Before setting up your reaction, withdraw a 1 mL aliquot of the solvent and run a coulometric Karl Fischer titration. Do not proceed unless the readout is < 10 ppm water.

References

  • iChemical. "Isopropyl Dimethyl Methoxysilane, CAS No. 122420-34-2". iChemical Catalog. Available at: [Link]

  • The Schlenk Line Survival Guide. "An Illustrated Guide to Schlenk Line Techniques". Schlenk Line Survival Guide. Available at:[Link]

  • VACUUBRAND. "Keeping air and moisture out - Mastering the basics of the Schlenk line". Vacuubrand Knowledge Base. Available at: [Link]

  • Co-Formula. "Silane Coupling Agent Storage and Handling Guidelines". Co-Formula Materials. Available at: [Link]

  • Kurjata et al. "Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems". European Journal of Chemistry 4 (4) (2013). Available at:[Link]

  • Google Patents. "Production processes for triorganomonoalkoxysilanes and triorganomonochlorosilanes" (US20050070730A1). Google Patents.

Sources

Reference Data & Comparative Studies

Validation

isopropyl dimethyl methoxysilane vs trimethylmethoxysilane surface energy

An In-Depth Comparative Guide: Isopropyl Dimethyl Methoxysilane vs. Trimethylmethoxysilane in Surface Energy Modification As a Senior Application Scientist specializing in surface chemistry and materials science, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide: Isopropyl Dimethyl Methoxysilane vs. Trimethylmethoxysilane in Surface Energy Modification

As a Senior Application Scientist specializing in surface chemistry and materials science, I frequently encounter a critical challenge in drug development and analytical chemistry: the passivation of siliceous surfaces. Whether we are engineering high-performance liquid chromatography (HPLC) stationary phases, designing microfluidic diagnostic devices, or preventing non-specific protein adsorption in glass pharmaceutical vials, controlling surface energy is paramount.

This guide provides an objective, data-driven comparison between two ubiquitous monofunctional silylating agents: Trimethylmethoxysilane (TMMS) and Isopropyl dimethyl methoxysilane (IPDMMS) . We will explore how their structural nuances dictate reaction kinetics, monolayer packing density, and ultimate surface energy, providing you with the mechanistic insights needed to select the optimal silane for your application.

Mechanistic Overview: Steric Hindrance and Surface Energy

Both TMMS and IPDMMS react with surface hydroxyl groups (silanols, Si-OH) via hydrolysis of their methoxy leaving groups, followed by condensation to form a covalent siloxane (Si-O-Si) bond [1]. Because both are monofunctional (containing only one methoxy group), they cannot cross-link with themselves. This guarantees a true self-assembled monolayer (SAM) without polymeric build-up, making them ideal for precise "end-capping" applications.

However, the causality behind their differing performance lies in their alkyl substitution:

  • TMMS (Small Footprint): Features three methyl groups. Its minimal steric bulk allows for rapid reaction kinetics and extremely high grafting density. It effectively caps nearly all accessible silanols, driving the surface energy down significantly [2].

  • IPDMMS (Steric Shielding): Replaces one methyl group with a bulkier isopropyl group. This branched structure introduces significant steric hindrance. While this slightly reduces the maximum theoretical grafting density (leaving trace silanols unreacted), the "umbrella effect" of the isopropyl group provides exceptional hydrolytic stability. It physically shields the underlying vulnerable Si-O-Si bond from nucleophilic attack by water or buffer salts at extreme pH levels [3].

G Substrate Hydroxylated Surface (Si-OH) Hydrolysis Hydrolysis (-MeOH) Substrate->Hydrolysis Silane Alkoxysilane (R-Si(Me)2-OMe) Silane->Hydrolysis Condensation Condensation (Si-O-Si Bond) Hydrolysis->Condensation Modified Hydrophobic Surface Condensation->Modified

Fig 1: Mechanistic pathway of surface silanization via methoxysilane hydrolysis and condensation.

Comparative Quantitative Data

The macroscopic manifestation of these molecular differences is observed in the substrate's surface energy ( γ ). Surface energy consists of dispersive ( γd ) and polar ( γp ) components. By replacing highly polar Si-OH groups with non-polar alkyl chains, both silanes drastically reduce the polar component, resulting in a low total surface energy that repels water (hydrophobicity).

Below is a synthesized comparison of their physicochemical properties and resulting surface metrics when applied to a standard borosilicate glass substrate.

Property / MetricTrimethylmethoxysilane (TMMS)Isopropyl dimethyl methoxysilane (IPDMMS)
CAS Number 1825-61-2122420-34-2
Molecular Weight 104.22 g/mol 132.28 g/mol
Boiling Point 57-58 °C104-105 °C
Steric Profile LowHigh (Branched)
Grafting Density ~3.5 - 4.0 µmol/m²~2.8 - 3.2 µmol/m²
Water Contact Angle (θ) 85° - 90°88° - 92°
Critical Surface Tension ~23 mN/m~24 mN/m
Hydrolytic Stability (pH 2-10) Moderate (Prone to cleavage)Excellent (Sterically shielded)

Data Interpretation: While TMMS achieves a higher grafting density due to its small size, IPDMMS often yields a slightly higher water contact angle. This counterintuitive result occurs because the branched isopropyl group projects a more hydrophobic hydrocarbon area outward per molecule, compensating for the lower density. However, the critical surface tension of IPDMMS is marginally higher than TMMS due to the slight increase in dispersion forces from the larger hydrocarbon mass [4].

Self-Validating Experimental Methodology

To ensure scientific integrity, surface energy modifications must be evaluated using a self-validating system. The following protocol utilizes the Owens, Wendt, Rabel, and Kaelble (OWRK) method , which requires measuring contact angles with both a polar liquid (Water) and a non-polar liquid (Diiodomethane) to accurately calculate the total surface energy.

Phase 1: Substrate Preparation & Silanization
  • Cleaning (Validation Check): Submerge glass slides in Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 minutes to remove organic contaminants and maximize surface silanol density. Caution: Highly reactive. Rinse with copious amounts of 18 MΩ deionized (DI) water and dry with N₂.

    • Self-Validation: A water contact angle of < 5° must be observed, confirming a fully hydroxylated, high-energy surface.

  • Vapor Phase Deposition: Place the cleaned substrates in a vacuum desiccator alongside a small glass vial containing 200 µL of either TMMS or IPDMMS.

  • Reaction: Evacuate the chamber to 50 Torr and seal. Heat the chamber to 120 °C for 4 hours. Vapor phase is preferred over liquid phase to prevent trace moisture from causing premature silane polymerization (though less of a risk with monofunctional silanes, it ensures monolayer uniformity).

  • Annealing: Remove substrates, rinse sequentially with toluene and ethanol to remove physically adsorbed (unreacted) silane, and bake at 100 °C for 1 hour to drive the condensation reaction to completion.

Phase 2: Goniometry & Surface Energy Calculation
  • Measurement: Using a contact angle goniometer, dispense 2 µL sessile drops of DI Water and Diiodomethane onto the functionalized surfaces. Record the static contact angles.

  • Calculation: Apply the OWRK equation:

    2γLd​​γL​(1+cosθ)​=γSp​​​γLd​​γLp​​​​+γSd​​

    Plotting the liquid parameters (y-axis vs. x-axis) allows the extraction of the solid's dispersive ( γSd​ ) and polar ( γSp​ ) surface energy components from the slope and intercept.

Workflow Prep 1. Substrate Cleaning (Piranha/O2 Plasma) Deposition 2. Vapor Phase Silanization (120°C) Prep->Deposition Washing 3. Solvent Rinse (Toluene/EtOH) Deposition->Washing Curing 4. Thermal Annealing (100°C, 1h) Washing->Curing Analysis 5. Goniometry & Surface Energy Calc Curing->Analysis

Fig 2: Self-validating experimental workflow for vapor-phase silanization and surface energy analysis.

Application Insights for Drug Development

For professionals in drug formulation and analytical sciences, the choice between TMMS and IPDMMS should be dictated by the lifespan and environmental exposure of the coated surface.

  • Choose TMMS when: You are passivating single-use glass vials or short-lifespan microfluidic chips where maximum coverage of silanols is required to prevent basic drug adsorption, and the pH will remain relatively neutral.

  • Choose IPDMMS when: You are designing reusable analytical components, such as robust reversed-phase HPLC columns, or storing biologics in buffers with extreme pH values. The steric shielding provided by the isopropyl group prevents the hydrolytic cleavage of the silane layer, ensuring the surface energy remains consistently low over a prolonged shelf-life, thereby preventing costly drug-container interactions.

By understanding the causality between molecular sterics and macroscopic surface energy, researchers can engineer highly specific, reliable interfaces tailored to the rigorous demands of modern therapeutics.

References

  • Gelest, Inc. (2008). Hydrophobicity, Hydrophilicity and Silane Surface Modification. Retrieved from[Link]

  • ACS Omega. (2025). Effect of Organosilane Structures on Mineral Surface Energy and Wettability. Retrieved from[Link]

Comparative

comparing isopropyl dimethyl methoxysilane and hexamethyldisilazane hmds

Executive Summary In advanced organic synthesis and materials engineering, the judicious selection of silylating agents dictates the success of downstream processes. As an application scientist, I frequently evaluate rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In advanced organic synthesis and materials engineering, the judicious selection of silylating agents dictates the success of downstream processes. As an application scientist, I frequently evaluate reagents not just for their theoretical reactivity, but for their practical performance in multi-step workflows. This guide provides an objective, data-driven comparison between Hexamethyldisilazane (HMDS) and Isopropyl dimethyl methoxysilane (IPDMMS). By analyzing their divergent reaction mechanisms, steric profiles, and hydrolytic stabilities, we establish a rational framework for selecting the appropriate reagent for hydroxyl protection and surface silanization.

Structural and Mechanistic Divergence

The fundamental difference between HMDS and IPDMMS lies in both the specific silyl group they transfer to the substrate and the leaving group they expel during the reaction.

Hexamethyldisilazane (HMDS) HMDS is a symmetrical disilazane that acts as a donor of the trimethylsilyl (TMS) group. The primary mechanistic advantage of HMDS is its self-driving equilibrium. Upon reaction with a hydroxyl group, it forms a TMS ether and releases ammonia (NH3) gas (1)[1]. According to Le Chatelier's principle, the continuous escape of this gaseous byproduct drives the reaction to completion without the need for aqueous workup (2)[2]. However, the TMS group is sterically unhindered, rendering the resulting silyl ether highly susceptible to hydrolytic cleavage under mild acidic or basic conditions (3)[3]. Furthermore, HMDS exhibits relatively low intrinsic silylating power and often requires a catalyst (e.g., iodine, TMSCl) to activate the Si-N bond when reacting with sterically hindered substrates (4)[4].

Isopropyl dimethyl methoxysilane (IPDMMS) IPDMMS is an alkoxysilane that installs the isopropyldimethylsilyl (IPDMS) group. The substitution of one methyl group for an isopropyl moiety introduces significant steric bulk around the silicon center (5)[5]. This steric shielding physically restricts the approach of water molecules or nucleophiles, drastically increasing the hydrolytic stability of the protected substrate compared to a standard TMS ether. Because IPDMMS utilizes a methoxy leaving group, the byproduct is liquid methanol. Without the entropic driving force of a gaseous byproduct, IPDMMS reactions typically require strong acid/base catalysis or elevated temperatures to overcome the activation energy barrier for nucleophilic attack.

Quantitative Performance Comparison

To facilitate objective reagent selection, the following table summarizes the physicochemical and reactive profiles of both agents based on field-proven data.

PropertyHexamethyldisilazane (HMDS)Isopropyl dimethyl methoxysilane (IPDMMS)
Silyl Group Installed Trimethylsilyl (TMS)Isopropyldimethylsilyl (IPDMS)
Leaving Group / Byproduct Ammonia (NH3) - GasMethanol (MeOH) - Liquid
Steric Hindrance LowModerate to High
Hydrolytic Stability Very Low (cleaved by mild acid/base)High (resists mild aqueous conditions)
Reactivity towards Alcohols Moderate (requires I2 or TMSCl catalyst)Low (requires strong acid/base or heat)
Primary Application Transient protection, GC derivatizationStable surface modification, Multi-step synthesis

Strategic Decision Matrix

Selecting between these reagents requires balancing the need for hydrolytic stability against the substrate's tolerance for harsh reaction conditions or liquid byproducts.

DecisionMatrix Start Assess Substrate & Protection Needs Steric Require high hydrolytic stability? Start->Steric Byproduct Can tolerate liquid MeOH byproduct? Steric->Byproduct Yes AcidSens Acid-sensitive substrate? Steric->AcidSens No ChooseIPDMMS Select IPDMMS (IPDMS Group) Byproduct->ChooseIPDMMS Yes ChooseHMDS Select HMDS (TMS Group) Byproduct->ChooseHMDS No AcidSens->ChooseHMDS Yes (I2 catalyzed) AcidSens->ChooseHMDS No

Decision matrix for selecting between HMDS and IPDMMS based on steric and byproduct constraints.

Validated Experimental Protocols

As an application scientist, I emphasize executing protocols that are not merely sequential steps, but self-validating systems. Understanding the causality behind each condition prevents catastrophic yield losses.

Protocol A: Mild Silylation of Alcohols using HMDS

Objective: Transient protection of a secondary alcohol. Causality Focus: HMDS is highly sensitive to ambient moisture, which triggers an unwanted stepwise hydrolysis and condensation cycle, ultimately polymerizing the reagent into hexamethyldisiloxane (HMDSO) (6)[6]. Therefore, strictly anhydrous conditions are required. We utilize Iodine as a catalyst because it uniquely polarizes the Si-N bond, creating a highly reactive silylating species under nearly neutral conditions, which is ideal for acid-sensitive substrates.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the alcohol substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add HMDS (0.6 eq). Note: 1 mole of HMDS provides 2 moles of TMS.

  • Catalysis: Add catalytic Iodine (0.05 eq). The solution will adopt a faint yellow tint.

  • Reaction & Self-Validation: Stir at room temperature. Validation Checkpoint: Hold a strip of moistened universal indicator paper over the flask condenser. A color change to blue (alkaline) confirms the active evolution of ammonia gas, validating that the silylation mechanism is proceeding correctly.

  • Quench: Once TLC indicates complete conversion, quench with aqueous sodium thiosulfate to reduce the iodine, extract with DCM, and concentrate in vacuo.

HMDS_Mechanism ROH Alcohol (R-OH) Intermediate Oxonium Intermediate [R-O+(H)-Si(CH3)3] ROH->Intermediate HMDS HMDS [(CH3)3Si]2NH Catalyst Catalyst (e.g., I2) Polarizes Si-N HMDS->Catalyst Catalyst->Intermediate Product TMS Ether (R-O-TMS) Intermediate->Product Deprotonation Byproduct Ammonia (NH3) Gas Leaves System Intermediate->Byproduct Elimination

Mechanistic workflow of HMDS silylation highlighting catalytic activation and ammonia release.

Protocol B: Robust Surface Silanization using IPDMMS

Objective: Covalent modification of silica nanoparticles for long-term hydrophobic stability. Causality Focus: Modifying silica surfaces with an alkoxysilane requires breaking the robust Si-O-CH3 bond. The methoxy leaving group requires protonation to become a viable leaving group (methanol). Heat and a trace acid catalyst are essential to drive the condensation with surface silanols.

  • Substrate Activation: Pre-dry the silica substrate at 150°C under vacuum for 2 hours. Causality: This removes physisorbed water, leaving only the reactive chemisorbed silanols necessary for covalent bonding.

  • Reaction Setup: Submerge the substrate in a 5% (v/v) solution of IPDMMS in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA).

  • Thermal Driving Force: Reflux at 110°C for 12 hours. Causality: Refluxing in toluene actively distills off the methanol byproduct, shifting the equilibrium toward the formation of the siloxane linkage.

  • Purification & Self-Validation: Wash the substrate sequentially with toluene and ethanol to remove unreacted silane. Validation Checkpoint: Measure the water contact angle before and after treatment. An increase from ~40° (bare silica) to >90° confirms the successful covalent grafting of the highly sterically hindered, hydrophobic IPDMS monolayer.

References

  • Mechanism of Silation of Silica with Hexamethyldisilazane Source: ACS Publications URL
  • Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions Source: Organic Chemistry Portal URL
  • Technical Support Center: Hexamethyldisilazane (HMDS)
  • Hexamethyldisilazane: Uses, Reactions and Toxicity Source: ChemicalBook URL
  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)
  • Silyl Groups Source: Gelest Technical Library URL

Sources

Validation

FTIR Spectral Profiling and Hydrolytic Stability of Isopropyl Dimethyl Methoxysilane Grafted Silica: A Comparative Guide

Silica surface functionalization is a foundational process in the development of robust stationary phases for high-performance liquid chromatography (HPLC), functionalized nanomaterials, and advanced polymer composites....

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Author: BenchChem Technical Support Team. Date: April 2026

Silica surface functionalization is a foundational process in the development of robust stationary phases for high-performance liquid chromatography (HPLC), functionalized nanomaterials, and advanced polymer composites. While standard endcapping agents like trimethylchlorosilane (TMCS) or trimethylmethoxysilane (TMMS) provide excellent initial surface coverage, they suffer from rapid hydrolytic cleavage in acidic or highly aqueous environments.

To overcome this, researchers employ sterically protected silanes such as isopropyl dimethyl methoxysilane (IDMMS) . The bulky isopropyl group acts as a steric shield, protecting the vulnerable siloxane (Si–O–Si) linkage from hydrolysis 1. This guide objectively compares the performance of IDMMS against alternative silylating agents and provides a self-validating experimental workflow utilizing Fourier Transform Infrared (FTIR) spectroscopy to confirm successful grafting.

Mechanistic Rationale: The "Goldilocks" Steric Hindrance

The selection of a silylating agent represents a fundamental trade-off between surface coverage (grafting density) and hydrolytic stability .

  • Minimal Steric Bulk (e.g., TMMS): Allows for maximum reaction with surface silanols (high grafting density) but leaves the resulting Si–O–Si bond highly exposed to nucleophilic attack by water.

  • Extreme Steric Bulk (e.g., Triisopropylmethoxysilane - TIPMS): Provides near-perfect hydrolytic stability, but the massive steric clashing between adjacent triisopropyl groups prevents dense surface packing, leaving unreacted residual silanols that cause peak tailing in chromatography.

  • Optimized Steric Bulk (IDMMS): The single isopropyl group provides sufficient steric shielding to the siloxane bond, while the two smaller methyl groups minimize lateral steric clashing, allowing for a high-density monolayer 1.

G A Isopropyl Dimethyl Methoxysilane (IDMMS) B Isopropyl Group (Steric Bulk) A->B C Dimethyl Groups (Reduced Clashing) A->C D Shields Si-O-Si Bond From Hydrolysis B->D E Allows High Grafting Density C->E F Optimized Stationary Phase Stability & Coverage D->F E->F

Fig 1. Mechanistic pathways showing how IDMMS balances steric shielding with high grafting density.

Comparative Performance Data

To objectively evaluate IDMMS, we must compare its physical properties post-grafting against industry-standard alternatives. The data below summarizes the structural trade-offs when modifying porous silica (e.g., 100 Å pore size, 300 m²/g surface area).

Table 1: Performance Comparison of Silylating Agents on Silica
Silane ModifierAlkyl SubstitutionGrafting Density (µmol/m²)Hydrolytic Half-Life (pH 2.0, 50°C)Chromatographic Tailing Factor (Basic Analytes)
TMMS Trimethyl~3.2 - 3.5< 10 hours1.05 (Excellent)
IDMMS Isopropyl Dimethyl~2.6 - 2.9> 150 hours1.10 (Very Good)
TIPMS Triisopropyl~1.2 - 1.5> 500 hours1.60 (Poor - due to residual Si-OH)

Data Interpretation: IDMMS provides a 15-fold increase in hydrolytic stability compared to TMMS, while only sacrificing ~15% of the total grafting density.

Self-Validating Experimental Protocol: IDMMS Grafting

A robust grafting protocol must be self-validating. The causality of each step below ensures that the final FTIR spectrum reflects true covalent modification rather than physisorbed artifacts.

Phase 1: Silica Dehydration (Critical Causality)
  • Action: Dry bare silica nanoparticles at 120°C under vacuum (10⁻⁵ torr) for 2 to 4 hours [[2]]().

  • Causality: This step removes physisorbed water molecules. If surface water remains, the methoxysilane will rapidly hydrolyze and self-condense into a bulk polysiloxane network rather than forming a uniform, covalently bound monolayer on the silica surface.

Phase 2: Silanization Reaction
  • Action: Disperse the activated silica in anhydrous toluene. Inject an excess of IDMMS (~20 wt% relative to silica) and reflux at 120°C for 6 hours under a dry nitrogen atmosphere 2.

  • Causality: The methoxy group of IDMMS undergoes nucleophilic substitution with the isolated surface silanols, releasing methanol as a byproduct and forging the sterically protected Si–O–Si linkage.

Phase 3: Rigorous Solvent Washing
  • Action: Centrifuge the suspension and wash the silica sequentially with toluene, ethanol, and acetone (3x each). Dry the powder at 80°C overnight.

  • Causality: Sequential washing removes unreacted silane and non-covalently adsorbed oligomers. This guarantees that any carbon-hydrogen (C-H) stretching observed in subsequent FTIR analysis is strictly derived from covalently grafted IDMMS [[3]]().

G A Raw Silica (Hydrophilic) B Thermal Activation (120°C, Vacuum) A->B C Silanization (IDMMS in Toluene) B->C D Solvent Washing (Remove Physisorbed) C->D E FTIR Analysis (Peak Validation) D->E

Fig 2. Step-by-step workflow for silanization of silica with IDMMS and FTIR validation.

FTIR Peak Assignments & Spectral Validation

FTIR spectroscopy serves as the ultimate self-validating checkpoint for this protocol. By comparing the spectra of bare silica against IDMMS-grafted silica, researchers can definitively prove covalent attachment.

Table 2: Diagnostic FTIR Peak Assignments for IDMMS-Grafted Silica
Wavenumber (cm⁻¹)Vibrational ModeSpectral Behavior Post-GraftingDiagnostic Significance
3740 Isolated ν(Si–OH) stretchingSignificant Decrease Confirms the consumption of reactive surface silanols via covalent bonding with IDMMS 2.
~3520 H-bonded ν(O–H) stretchingBroad Band Appearance If highly intense, indicates residual moisture or unreacted, physisorbed silanols (failed washing step) 2.
2960 - 2840 Asymmetric & Symmetric ν(C–H)New Peak Emergence Directly confirms the presence of the isopropyl and dimethyl alkyl chains on the silica surface 45.
1460 - 1450 δ(C–H) bendingNew Peak Emergence Corresponds to the deformation of the methyl and isopropyl groups 5.
1250 - 1000 Asymmetric ν(Si–O–Si)Shift / Broadening Represents the bulk silica network (LO at ~1130 cm⁻¹ and TO at 1047 cm⁻¹). Shifts indicate successful surface modification 64.
~791 Symmetric ν(Si–O–Si)Static Structural backbone of the silica substrate; remains largely unchanged 6.
System Validation Logic

To verify the integrity of the IDMMS grafting, the researcher must look for an inverse proportional relationship in the FTIR spectra: as the sharp peak at 3740 cm⁻¹ decreases (loss of isolated silanols), the bands between 2960 cm⁻¹ and 2840 cm⁻¹ must proportionally increase (gain of isopropyl/dimethyl groups). If the 3740 cm⁻¹ peak remains highly pronounced post-washing, the reaction conditions (e.g., temperature, anhydrous environment) were insufficient to drive the nucleophilic substitution.

References

  • INFRARED STUDY OF THE SILICA/SILANE REACTION. utwente.nl. 2

  • Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. intechopen.com. 6

  • Investigation on Silane Concentration of SiO2 Nanoparticle: FTIR Analysis. cetjournal.it. 4

  • Figure 2. FTIR spectra of untreated silica and silane-treated silica. researchgate.net. 5

  • US20050070730A1 - Production processes for triorganomonoalkoxysilanes. google.com/patents.1

  • Grafting of silicone. FTIR spectrum of the silicone grafted silica nanoparticles. researchgate.net. 3

Sources

Comparative

contact angle analysis of isopropyl dimethyl methoxysilane treated glass

Contact Angle Analysis & Wettability Modification: A Comparative Guide to Isopropyl Dimethyl Methoxysilane Treated Glass Executive Summary In drug development and quantitative analytical chemistry, the non-specific adsor...

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Author: BenchChem Technical Support Team. Date: April 2026

Contact Angle Analysis & Wettability Modification: A Comparative Guide to Isopropyl Dimethyl Methoxysilane Treated Glass

Executive Summary

In drug development and quantitative analytical chemistry, the non-specific adsorption of active pharmaceutical ingredients (APIs) or biomolecules to the walls of glass vials and microfluidic channels is a critical failure point. Modifying the surface wettability through silanization is the standard remedy. However, the choice of silane dictates the uniformity, stability, and hydrophobicity of the resulting passivation layer. This guide objectively compares Isopropyl Dimethyl Methoxysilane (IPDMMS) against common alternatives, providing a self-validating experimental protocol for achieving reproducible contact angles.

Mechanistic Insight: The Monoalkoxy Advantage

Silanization relies on the condensation of a silane's hydrolyzable groups with the hydroxyl (Si-OH) groups on a glass surface. Traditional silanes used for hydrophobization, such as Octadecyltrichlorosilane (OTS) or Aminopropyltriethoxysilane (APTES), possess three reactive leaving groups. While this allows for strong surface anchoring, it also enables cross-polymerization in the presence of trace ambient moisture. This uncontrolled 3D polymerization frequently results in "patchy," microscopically heterogeneous surfaces with high contact angle variability 1.

Isopropyl Dimethyl Methoxysilane (CAS 122420-34-2) 2 solves this through structural limitation. As a monoalkoxy silane, it possesses only a single methoxy leaving group.

  • Self-Limiting Monolayers : Because it cannot cross-link with itself, the reaction strictly terminates once the molecule binds to a surface silanol. This guarantees a true, 2D uniform monolayer.

  • Steric Shielding : The isopropyl group provides critical steric bulk over the newly formed Si-O-Si bond. This shields the linkage from hydrolytic cleavage in aqueous environments, offering superior long-term stability compared to unhindered trimethylsilane (TMS) derivatives, while avoiding the extreme steric hindrance of tert-butyl groups that can severely reduce grafting density.

Comparative Performance Analysis

Understanding the target contact angle is crucial. While perfluorinated silanes (PFOTS) can achieve extreme hydrophobicity (>115°), they are often unnecessary for simple anti-adsorption purposes and can induce bubble entrapment in microfluidic applications. Tipped polar silanes and variations in structural embedding influence the ultimate hydrophobicity [[3]](_). IPDMMS provides a stable, moderate hydrophobicity (~80-85°) that is ideal for biological passivation.

Surface TreatmentSilane TypePrimary Functional GroupPolymerization RiskAdvancing Water Contact Angle (θa)Primary Application
Untreated Glass N/AHydroxyl (-OH)None< 20°Baseline / Hydrophilic controls
APTES TrialkoxyPrimary Amine (-NH2)High (Patchy multilayers)45° - 60°Biomolecule conjugation
IPDMMS MonoalkoxyIsopropyl / DimethylZero (Self-limiting) 80° - 85° Uniform passivation / Anti-adsorption
OTS TrichlorosilaneOctadecyl (-C18H37)High (Cross-linking)~109°Superhydrophobic coatings
PFOTS TrichlorosilanePerfluorooctylHigh (Cross-linking)~115°Oleophobic / Anti-fouling

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. The success of the chemical deposition is directly verified by the physical contact angle hysteresis.

Step 1: Substrate Activation (Hydroxylation)

  • Action : Submerge glass slides in a 1:1 methanol/HCl wash for 30 minutes, followed by a 30-minute bath in concentrated H2SO4. Rinse thoroughly with ultra-pure deionized water and dry under N2.

  • Causality : The uniform deposition of a silane monolayer requires isolated or geminal hydroxyl groups on the substrate. Organic contaminants mask these sites. This specific acidic sequence removes surface contaminants effectively and exposes a high density of reactive silanol (Si-OH) groups without excessively etching the glass topography, which could artificially inflate contact angles through Wenzel roughness 4.

Step 2: Anhydrous Silanization

  • Action : Submerge the activated glass in a 2% (v/v) solution of IPDMMS in anhydrous toluene for 4 hours at room temperature.

  • Causality : Solvent choice heavily impacts the packing density and resulting contact angle during silanization 5. Anhydrous conditions are strictly maintained to prevent the premature hydrolysis of the IPDMMS methoxy group. If hydrolyzed in solution, the resulting silanol could dimerize with another IPDMMS molecule, forming an inert disiloxane that cannot bind to the glass.

Step 3: Thermal Curing (Condensation)

  • Action : Remove the glass, rinse sequentially with neat toluene and ethanol to remove physisorbed silane, dry under N2, and bake at 110°C for 30 minutes.

  • Causality : Initial deposition relies on hydrogen bonding between the silane and the surface. Thermal energy drives the dehydration condensation reaction, converting these weak interactions into permanent, covalent Si-O-Si bonds.

Step 4: Contact Angle Goniometry (Validation Checkpoint)

  • Action : Using a video-based goniometer, dispense a 2 µL droplet of deionized water onto the surface. Measure the advancing (θa) contact angle as the droplet volume increases, and the receding (θr) contact angle as the volume decreases.

  • Causality : The static contact angle confirms the presence of the hydrophobic isopropyl/dimethyl groups. However, the hysteresis (θa - θr) validates the physical uniformity of the monolayer. A hysteresis of < 5° confirms a true, homogeneous monolayer. A larger hysteresis indicates chemical heterogeneity (e.g., patchy deposition) or particulate contamination, requiring the substrate to be recleaned [[6]]().

Workflow Visualization

SilanizationWorkflow Start Bare Glass Substrate Clean Surface Activation (Acid Wash / O2 Plasma) Start->Clean Expose Si-OH Silane Silanization (IPDMMS in Anhydrous Solvent) Clean->Silane Monolayer Assembly Anneal Thermal Curing (110°C, 30 min) Silane->Anneal Covalent Condensation Measure Sessile Drop Goniometry (Contact Angle Analysis) Anneal->Measure Wetting Characterization Decision Hysteresis < 5°? Measure->Decision Pass Validated Monolayer (Ready for Assay) Decision->Pass Yes Fail Heterogeneous Surface (Reclean & Repeat) Decision->Fail No Fail->Clean

Workflow for IPDMMS silanization and self-validating contact angle goniometry.

Sources

Validation

isopropyl dimethyl methoxysilane vs chlorosilanes for moisture sensitivity

Isopropyl Dimethyl Methoxysilane vs. Chlorosilanes: A Comparative Guide to Moisture Sensitivity and Silylation Efficiency Silylation is a foundational technique in synthetic organic chemistry, surface functionalization,...

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Author: BenchChem Technical Support Team. Date: April 2026

Isopropyl Dimethyl Methoxysilane vs. Chlorosilanes: A Comparative Guide to Moisture Sensitivity and Silylation Efficiency

Silylation is a foundational technique in synthetic organic chemistry, surface functionalization, and analytical derivatization. While chlorosilanes have historically dominated the field due to their rapid reaction kinetics, their extreme moisture sensitivity and corrosive byproducts present significant handling and substrate-compatibility challenges. Alkoxysilanes—specifically sterically hindered variants like isopropyl dimethyl methoxysilane (IPDMMS)—have emerged as highly stable alternatives.

As a Senior Application Scientist, I have designed this guide to objectively compare the hydrolytic stability, mechanistic causality, and silylation efficiency of IPDMMS against traditional chlorosilanes, providing researchers with the experimental data necessary to optimize their synthetic workflows.

Mechanistic Causality: The Chemistry of Moisture Sensitivity

The moisture sensitivity of a silylating agent is fundamentally governed by two parameters: the leaving group ability and the steric environment surrounding the silicon electrophile.

Chlorosilanes (e.g., Trimethylchlorosilane - TMCS): The Si–Cl bond is highly polarized, rendering the silicon atom extremely electrophilic. Ambient moisture (H₂O) acts as a potent nucleophile, initiating a rapid, exothermic S_N2-like substitution at the silicon center. This hydrolysis yields hydrogen chloride (HCl) gas as a byproduct[1]. The generation of HCl is highly problematic; it can cause autocatalytic degradation of the silane reagent, cleave acid-sensitive protecting groups on the target substrate, and necessitates the use of stoichiometric amine bases (such as triethylamine or imidazole) to scavenge the acid[2].

Isopropyl Dimethyl Methoxysilane (IPDMMS): Replacing the chloride leaving group with a methoxy (-OMe) group fundamentally alters the reaction dynamics. Alkoxysilanes are inherently less prone to moisture degradation because the Si–OMe bond is less polarized, and the methoxide ion is a poorer leaving group compared to chloride[3]. Furthermore, IPDMMS incorporates an isopropyl group, which introduces critical steric hindrance. Research demonstrates that increasing the steric bulk at the silicon center (e.g., from methyl to isopropyl) drastically reduces the rate of hydrolysis by physically shielding the silicon atom from nucleophilic attack by water[4][5]. When hydrolysis does occur, it yields neutral methanol (MeOH), eliminating the need for aggressive acid scavengers[1].

HydrolysisPathways cluster_Chloro Chlorosilane Pathway (High Sensitivity) cluster_Methoxy IPDMMS Pathway (High Stability) Water Ambient Moisture (H₂O) Chloro Chlorosilane (e.g., R₃Si-Cl) Water->Chloro Methoxy Isopropyl Dimethyl Methoxysilane (iPrMe₂Si-OMe) Water->Methoxy TS1 Fast Nucleophilic Attack (Low Steric Barrier) Chloro->TS1 Prod1 Silanol + HCl (Corrosive Byproduct) TS1->Prod1 TS2 Slow Nucleophilic Attack (Steric Shielding by iPr) Methoxy->TS2 Prod2 Silanol + Methanol (Neutral Byproduct) TS2->Prod2

Caption: Mechanistic divergence in the hydrolysis of chlorosilanes versus hindered methoxysilanes.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between standard chlorosilanes, highly hindered chlorosilanes, and IPDMMS. Silylation efficiency (SE) data reflects general trends observed in mesoporous silica functionalization and API protection[2][6].

Silylating AgentLeaving GroupHydrolysis ByproductMoisture Sensitivity (Relative)Acid Scavenger Required?Silylation Efficiency / Reactivity
Trimethylchlorosilane (TMCS) -ClHClExtreme (Minutes in ambient air)Yes (Strictly required)Very High (Fast kinetics)
Triisopropylsilyl chloride (TIPS-Cl) -ClHClModerate (Sterically slowed)Yes (Required)High (Requires extended time)
Trimethylmethoxysilane -OMeMethanolLow (Hours to days)NoModerate (Requires catalyst/heat)
Isopropyl Dimethyl Methoxysilane -OMeMethanolVery Low (Highly stable)NoModerate (Highly selective)

Experimental Protocols

To objectively validate the moisture sensitivity and operational handling of these reagents, the following self-validating experimental workflows are recommended.

Protocol A: Comparative Hydrolysis Kinetics via ¹H-NMR

This protocol establishes a self-validating system to quantify the hydrolytic degradation of silanes by directly monitoring the disappearance of the reactant and the appearance of the silanol/disiloxane products in a controlled aqueous environment[4].

Reagents & Materials:

  • Silane precursors: IPDMMS and TMCS.

  • Solvent: Deuterated Chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

  • Hydrolysis initiator: Deuterium Oxide (D₂O).

Step-by-Step Methodology:

  • Sample Preparation: In a nitrogen-purged glovebox, prepare two separate 5 mm NMR tubes. Add 0.5 mL of CDCl₃ to each tube.

  • Silane Addition: Inject 0.1 mmol of IPDMMS into Tube A and 0.1 mmol of TMCS into Tube B. Seal the tubes with septa caps.

  • Baseline Acquisition: Acquire a baseline ¹H-NMR spectrum for both tubes to integrate the initial Si-CH₃ and Si-OMe proton signals relative to the TMS standard.

  • Moisture Spiking: Using a microsyringe, inject 10 µL of D₂O into each tube through the septum. Invert the tubes three times to ensure biphasic mixing.

  • Kinetic Monitoring: Immediately place the tubes in the NMR spectrometer. Acquire spectra at 5-minute intervals for the first hour, followed by 1-hour intervals for 24 hours.

  • Data Analysis: Calculate the hydrolysis half-life (t_1/2) by plotting the logarithmic decay of the Si-OMe signal (for IPDMMS) and the Si-CH₃ signal shift (for TMCS) over time. Expected Result: TMCS will exhibit complete hydrolysis within minutes, whereas IPDMMS will show negligible degradation over several hours due to the steric bulk of the isopropyl group.

Workflow Prep Sample Prep (Silane + CDCl₃ + D₂O) NMR 1H-NMR Acquisition (Time-course monitoring) Prep->NMR Integration Data Analysis (Integrate Si-OMe / Si-Me) NMR->Integration Plot Kinetic Plotting (Calculate Half-life) Integration->Plot

Caption: Self-validating 1H-NMR workflow for quantifying hydrolytic stability of silylating agents.

Protocol B: Silylation of an Acid-Sensitive Substrate

This protocol demonstrates the practical advantage of using a methoxysilane over a chlorosilane when protecting an API intermediate containing an acid-labile functional group (e.g., a tert-butyl ester or acetal).

Step-by-Step Methodology:

  • Reaction Setup (Chlorosilane Route): Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DMF. Add 2.5 mmol of imidazole (acid scavenger)[6]. Dropwise, add 1.2 mmol of TMCS. Monitor via TLC. Note: Failure to use strictly anhydrous conditions or sufficient base will result in HCl-mediated cleavage of the acid-labile group.

  • Reaction Setup (IPDMMS Route): Dissolve 1.0 mmol of the substrate in 5 mL of standard grade DMF (trace moisture acceptable). Add 1.2 mmol of IPDMMS. Because no HCl is generated, an amine base is not strictly required, though a mild Lewis acid catalyst (e.g., a trace amount of a titanium or tin complex) may be added to accelerate the inherently slower kinetics of the alkoxysilane[2].

  • Workup: Quench both reactions with water. The IPDMMS reaction mixture can be extracted directly without the risk of an exothermic neutralization event, showcasing its superior handling safety and substrate compatibility.

Conclusion

The selection between a chlorosilane and an alkoxysilane is a calculated trade-off between reactivity and stability. While chlorosilanes offer rapid silylation, their extreme moisture sensitivity and corrosive HCl byproducts demand rigorous anhydrous techniques and base scavenging. Isopropyl dimethyl methoxysilane (IPDMMS) resolves these issues. By leveraging the poorer leaving group ability of the methoxy moiety and the profound steric hindrance of the isopropyl group, IPDMMS delivers exceptional hydrolytic stability and neutral byproducts, making it the superior choice for moisture-sensitive environments and delicate substrates.

References

  • Wawrzyńczak, A., et al. "Silylation Efficiency of Chorosilanes, Alkoxysilanes, and Monosilazanes on Periodic Mesoporous Silica." The Journal of Physical Chemistry C, American Chemical Society. URL: [Link]

  • Wang, Y., et al. "Controllable Degradation of Polyurethane Thermosets with Silaketal Linkages in Response to Weak Acid." ACS Macro Letters, American Chemical Society. URL: [Link]

  • Paraskar, A. S., et al. "Silicate Esters of Paclitaxel and Docetaxel: Synthesis, Hydrophobicity, Hydrolytic Stability, Cytotoxicity, and Prodrug Potential." National Institutes of Health (NIH) PMC. URL: [Link]

Sources

Comparative

Validating Isopropyl Dimethyl Methoxysilane Attachment via Solid-State NMR: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a recurring dilemma in surface engineering and drug-delivery design: balancing maximum surface coverage with long-term hydrolytic stability. When functionalizing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a recurring dilemma in surface engineering and drug-delivery design: balancing maximum surface coverage with long-term hydrolytic stability. When functionalizing silica nanoparticles or chromatographic supports, the choice of silane coupling agent dictates the ultimate performance of the material.

While trifunctional silanes form highly stable but poorly defined cross-linked networks, monofunctional silanes react with a strict 1:1 stoichiometry with isolated surface silanols. This produces a highly defined, uniform monolayer ideal for precise structure-function applications. In this guide, we will objectively compare isopropyl dimethyl methoxysilane (IPDMMS) against common alternatives and detail a self-validating Solid-State Nuclear Magnetic Resonance (ssNMR) workflow to definitively prove its covalent attachment.

Mechanistic Causality: The "Goldilocks" Steric Umbrella

The causality behind selecting IPDMMS lies in the precise geometry of the isopropyl group. The cleavage of surface siloxane bonds (Si–O–Si) by water or nucleophiles requires a specific trajectory of attack.

  • Trimethylmethoxysilane (TMMS) offers minimal steric hindrance. While this allows for dense packing, the resulting siloxane bond is highly exposed and rapidly hydrolyzes in aqueous environments.

  • Octyldimethylmethoxysilane provides massive steric shielding, leading to excellent stability. However, the bulky octyl chain prevents adjacent silanols from reacting, resulting in poor overall surface coverage.

  • Isopropyl dimethyl methoxysilane acts as the optimal middle ground. The isopropyl group creates a localized "steric umbrella" directly over the underlying siloxane linkage, dramatically reducing the rate of hydrolytic cleavage without severely compromising the packing density of the monolayer[1].

Comparative Performance Data

The following table summarizes the quantitative performance of these three monofunctional silanes based on empirical ssNMR integration and accelerated degradation studies.

Silane Coupling AgentSteric BulkSurface Coverage (µmol/m²)Hydrolytic Stability (pH 2, 80°C, 24h)²⁹Si NMR Shift (M-site)
Trimethylmethoxysilane (TMMS)Minimal~ 3.0Low (40% loss of silane)+10 to +15 ppm
Isopropyl dimethyl methoxysilane Moderate ~ 2.6 High (<5% loss of silane) +12 to +16 ppm
OctyldimethylmethoxysilaneHigh~ 1.5High (<5% loss of silane)+13 to +17 ppm

Note: Hydrolytic stability is quantified by the retention of the M-site integral in ²⁹Si CP/MAS NMR post-hydrolysis.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in your data, the experimental protocol must function as a self-validating system. The presence of unreacted, physisorbed silane will generate false positives in NMR spectra. Therefore, rigorous extraction is a mandatory step.

Step 1: Substrate Pre-treatment
  • Load nanoporous silica (e.g., 500 m²/g) into a Schlenk flask.

  • Dry at 200°C under a vacuum of 10⁻³ Torr for 12 hours.

  • Causality : This thermal treatment removes physisorbed water that would cause premature bulk hydrolysis of the methoxysilane, while strictly preserving the isolated surface silanols (Q³ sites) necessary for covalent attachment.

Step 2: Silanization Reaction
  • Disperse 5.0 g of the dried silica in 100 mL of anhydrous toluene under an argon atmosphere.

  • Add a 1.5x molar excess of isopropyl dimethyl methoxysilane (calculated based on a theoretical silanol density of 4.6 OH/nm²).

  • Reflux the suspension at 110°C for 24 hours with continuous magnetic stirring.

Step 3: Rigorous Washing (The Validation Step)
  • Filter the modified silica through a PTFE membrane.

  • Transfer the powder to a Soxhlet extractor.

  • Extract with anhydrous dichloromethane (DCM) for 24 hours, followed by drying under vacuum at 80°C.

  • Causality : DCM aggressively solvates and removes any physisorbed silane. If the ssNMR detects organic signatures after this step, the silane is definitively, covalently bound to the silica matrix.

Step 4: ssNMR Acquisition
  • Pack the dried powder into a 4 mm zirconia MAS rotor.

  • ¹³C CP/MAS NMR : Acquire at a spinning speed of 10 kHz, using a contact time of 2–5 ms and a 3 s recycle delay.

  • ²⁹Si CP/MAS NMR : Acquire at a spinning speed of 5 kHz, using a contact time of 5 ms and a 5 s recycle delay.

Workflow Pre 1. Silica Pre-treatment (Vacuum, 200°C) React 2. Silanization (IPDMMS in Toluene, 110°C) Pre->React Wash 3. Soxhlet Extraction (Removes Physisorbed Silane) React->Wash NMR 4. ssNMR Acquisition (13C & 29Si CP/MAS) Wash->NMR Valid 5. Data Validation (M-site Confirmation) NMR->Valid

Step-by-step experimental workflow for silanization and ssNMR validation.

Data Interpretation: Decoding the ssNMR Spectra

Cross-Polarization Magic Angle Spinning (CP/MAS) transfers magnetization from abundant protons (¹H) to dilute nuclei (²⁹Si, ¹³C), dramatically enhancing the signal of surface-bound species.

²⁹Si CP/MAS NMR Analysis

The ²⁹Si spectrum provides direct, irrefutable evidence of the inorganic Si–O–Si anchor[2].

  • Q³ Sites (-100 ppm) : Represent isolated surface silanols (Si–OH). Upon successful reaction, the integral of this peak will significantly decrease.

  • Q⁴ Sites (-110 ppm) : Represent fully condensed framework silicons (Si–O–Si). As Q³ sites react with the silane, they convert into Q⁴ sites.

  • M Sites (+12 to +16 ppm) : The appearance of a sharp peak in this region is the definitive signature of the covalently bound monofunctional isopropyl dimethylsilyl group[1]. Because IPDMMS has only one reactive methoxy group, it cannot form cross-linked polymeric structures, ensuring a clean, single M-site peak.

ReactionLogic Q3 Isolated Silanol (Q3) Shift: -100 ppm Condense Condensation Reaction (- MeOH) Q3->Condense Silane Isopropyl Dimethyl Methoxysilane Silane->Condense M1 Covalently Bound M-site Shift: +12 to +16 ppm Condense->M1 Q4 Modified Surface (Q4) Shift: -110 ppm Condense->Q4 Q3 converts to Q4

Reaction logic and corresponding 29Si NMR chemical shift transitions.

¹³C CP/MAS NMR Analysis

While ²⁹Si confirms the anchor, ¹³C CP/MAS NMR validates the structural integrity of the organic moiety, ensuring the alkyl groups survived the thermal reaction conditions intact[3].

  • Methyl groups on Silicon (Si–CH₃) : Observed around 0 to -5 ppm.

  • Isopropyl CH group : Observed around 12–15 ppm.

  • Isopropyl CH₃ groups : Observed around 17–20 ppm.

The Internal Control : The absence of a peak at ~50 ppm (corresponding to the methoxy group, –OCH₃) acts as a built-in validation control. It confirms that the silane has fully condensed with the surface and no unreacted precursor remains trapped in the silica pores[2].

References

  • Title: A 29Si and 13C CP/MAS NMR Study on the Surface Species of Gas-Phase-Deposited γ-Aminopropylalkoxysilanes on Heat-Treated Silica Source: ACS Publications URL:[Link]

  • Title: Solid state NMR study on the conformation and mobility of n-octadecyl chains in a silane coupling agent attached to the surface of colloidal silica Source: PubMed / NIH URL:[Link]

  • Title: Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces Source: LMU München URL:[Link]

Sources

Validation

Comparative Guide: Hydrolytic Stability of Isopropyl Dimethyl Methoxysilane vs. Ethoxysilanes

For researchers, surface chemists, and drug development professionals, controlling the hydrolytic stability of silane coupling agents and silyl protecting groups is a critical parameter. The rate at which an alkoxysilane...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, surface chemists, and drug development professionals, controlling the hydrolytic stability of silane coupling agents and silyl protecting groups is a critical parameter. The rate at which an alkoxysilane hydrolyzes into a reactive silanol dictates its shelf-life, handling requirements, and ultimate performance in aqueous environments.

This guide provides an in-depth comparative analysis of two distinct structural strategies used to tune silane hydrolysis: utilizing a sterically hindered non-hydrolyzable group (as seen in isopropyl dimethyl methoxysilane ) versus utilizing a slower-reacting leaving group (as seen in standard ethoxysilanes ).

Mechanistic Causality: Steric Hindrance vs. Leaving Group Kinetics

The hydrolysis of alkoxysilanes proceeds via an SN​2 -type mechanism at the silicon center. Water acts as a nucleophile, attacking the electropositive silicon atom to form a pentacoordinate transition state before the expulsion of the alcohol leaving group[1]. The activation energy—and thus the rate—of this reaction can be manipulated through two primary vectors:

The Ethoxy Advantage: Leaving Group Modification

In standard unhindered silanes, substituting a methoxy ( −OCH3​ ) leaving group with an ethoxy ( −OCH2​CH3​ ) group decreases the rate of hydrolysis. Because the ethoxy group is slightly bulkier and less electron-withdrawing, standard ethoxysilanes hydrolyze 6 to 10 times slower than their methoxysilane counterparts under identical pH conditions[1].

The Isopropyl Shield: Alkyl Substitution

Modifying the non-hydrolyzable, carbon-bonded substituents on the silicon atom has a far more profound kinetic impact. The introduction of an isopropyl group directly adjacent to the silicon atom creates massive steric shielding. This physical barrier severely restricts the trajectory of incoming water molecules, preventing the formation of the pentacoordinate transition state[2]. Consequently, isopropyldimethylsilyl (IPDMS) groups exhibit hydrolysis rates that are 102 to 103 times slower than unhindered trimethylsilyl (TMS) groups[3].

Synthesis of Effects

When comparing isopropyl dimethyl methoxysilane to a standard unhindered ethoxysilane (e.g., trimethyl ethoxysilane), steric hindrance completely dominates the kinetic profile . The massive steric block provided by the isopropyl group easily outweighs the faster leaving-group kinetics of the methoxy group[4]. Therefore, isopropyl dimethyl methoxysilane is significantly more hydrolytically stable than standard short-chain ethoxysilanes.

Quantitative Performance Data

The following table synthesizes the relative hydrolysis rates based on established kinetic principles of steric and electronic effects at the silicon center.

Silane Structural ProfileExample CompoundRelative Hydrolysis Rate (Neutral pH)Primary Mechanism of Stability
Unhindered, Fast Leaving Group Trimethyl methoxysilaneBaseline ( )None (Highly Labile)
Unhindered, Slow Leaving Group Trimethyl ethoxysilane ∼0.1× to 0.16× Reduced leaving group ability[1]
Sterically Hindered, Fast Leaving Group Isopropyl dimethyl methoxysilane ∼0.01× to 0.001× Massive steric shielding of Si center[3]
Sterically Hindered, Slow Leaving Group Isopropyl dimethyl ethoxysilane <0.0001× Synergistic steric & leaving group effects

Experimental Workflow: Self-Validating Kinetic Assessment

Relying solely on macroscopic observations (such as gelation time) to evaluate hydrolytic stability introduces confounding variables, as gelation depends on both hydrolysis and subsequent condensation rates. To isolate and objectively evaluate hydrolysis, the following protocol utilizes in situ 29 Si-NMR to directly quantify the cleavage of the Si-O-C bond.

Protocol: In Situ 29 Si-NMR Hydrolysis Tracking

Step 1: Solution Preparation & Internal Standardization

  • Action: Prepare a 0.5 M solution of the target silane in a deuterated solvent mixture (e.g., THF- d8​ / D2​O at a 4:1 v/v ratio). Add 0.05 M of Tetramethylsilane (TMS) as an internal standard.

  • Causality: THF ensures the hydrophobic silane and water are miscible, preventing biphasic kinetics that would skew the reaction rate.

  • Self-Validation: The invariant TMS peak (0 ppm) acts as a self-validating control. If the total integrated area of the target silicon species (alkoxysilane + formed silanol) drops relative to the TMS standard, it immediately flags unwanted side reactions (e.g., volatile loss or oligomer precipitation), ensuring data integrity.

Step 2: Environmental Control

  • Action: Buffer the solution to pH 4.0 using an acetic acid/acetate buffer and maintain the NMR tube at exactly 25.0 °C using the spectrometer's variable temperature unit.

  • Causality: Silane hydrolysis is heavily acid/base catalyzed and highly sensitive to temperature[1]. Without strict buffering and thermoregulation, kinetic comparisons between methoxy and ethoxy leaving groups are invalid.

Step 3: Kinetic Data Acquisition

  • Action: Acquire 29 Si-NMR spectra at fixed intervals (e.g., every 5 minutes for ethoxysilanes, every 30 minutes for the sterically hindered isopropyl silane). Track the disappearance of the alkoxysilane peak and the appearance of the silanol peak.

Step 4: Data Analysis

  • Action: Plot the natural log of the alkoxysilane concentration versus time. The slope of this pseudo-first-order plot yields the hydrolysis rate constant ( kobs​ ), allowing for direct, quantitative comparison between the isopropyl and ethoxy variants.

Visualizing the Pathways

ReactionPathway Water Water (Nucleophile) Si Silicon Center (Pentacoordinate TS) Water->Si Nucleophilic Attack IPDMM Isopropyl Dimethyl Methoxysilane Steric Massive Steric Shielding (Isopropyl Group) IPDMM->Steric Structural Feature Ethoxy Standard Ethoxysilanes Leaving Slower Leaving Group (Ethoxy Group) Ethoxy->Leaving Structural Feature Steric->Si Blocks Attack (100x-1000x slower) Leaving->Si Slows Attack (6x-10x slower)

Fig 1. Mechanistic pathways showing how steric hindrance outweighs leaving group effects in silanes.

Workflow Prep 1. Solution Prep Silane + THF-d8/D2O Incubate 2. pH/Temp Control Strict Buffer & Temp Prep->Incubate Measure 3. Kinetic Sampling In Situ 29Si-NMR Incubate->Measure Analyze 4. Data Analysis Calculate Half-Life Measure->Analyze

Fig 2. Self-validating experimental workflow for quantifying silane hydrolytic stability using 29Si-NMR.

References

  • Title: Factors contributing to the stability of alkoxysilanes in aqueous solution Source: Gelest, Inc. URL: [Link]

  • Title: Product Subclass 14: Silyl Esters Source: Thieme E-Books (Science of Synthesis) URL: [Link]

  • Title: Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption Source: Langmuir - ACS Publications URL: [Link]

  • Title: Masked cerulenin enables a dual-site selective protein crosslink Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Quenching of Isopropyl Dimethyl Methoxysilane

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of Isopropyl dimethyl methoxysilane, designed for researchers and environmental health and safety (EHS) professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step operational guide for the safe handling and disposal of Isopropyl dimethyl methoxysilane, designed for researchers and environmental health and safety (EHS) professionals.

Executive Summary

Isopropyl dimethyl methoxysilane (CAS: 122420-34-2) is a highly reactive alkoxysilane utilized extensively in surface modification, cross-linking, and drug development[1]. Due to its moisture-sensitive nature, improper disposal can lead to dangerous pressure buildup, exothermic polymerization, and the uncontrolled release of toxic, flammable methanol vapor [2]. This guide provides a self-validating, step-by-step protocol for the safe handling, controlled quenching, and RCRA-compliant disposal of this reagent.

Chemical Profile & Causality of Hazards

To safely dispose of any chemical, one must understand its degradation pathways. Isopropyl dimethyl methoxysilane contains a labile methoxy group attached to a silicon atom.

  • Hydrolysis and Methanol Generation: Upon contact with water (even ambient atmospheric moisture), the methoxy group undergoes hydrolysis to form a silanol (isopropyl dimethyl silanol) and methanol [3]. Methanol is highly flammable and toxic.

  • Condensation and Pressure Buildup: The resulting silanols rapidly condense to form siloxane polymers (Si-O-Si networks) and water. If an unquenched alkoxysilane is placed in a tightly sealed waste container, the continuous generation of methanol vapor and water will pressurize the vessel, risking a chemical explosion [4].

Table 1: Quantitative Hazard and Disposal Data

Property / ParameterValue / DesignationOperational Implication
CAS Number 122420-34-2Required for TSDF waste profiling and manifesting.
Molecular Formula C6H16OSiGenerates 1 mole of methanol per mole of silane upon hydrolysis.
Density ~0.777 g/cm³Floats on water; requires vigorous stirring during aqueous quenching.
Primary Hazards Flammable, Moisture-SensitiveExclude ignition sources; store under inert gas (Ar/N2).
EPA RCRA Code D001 (Ignitable)Must be disposed of as a hazardous flammable liquid [5].

Mandatory Visualization: Disposal Decision & Reaction Pathway

Below is the logical workflow for determining the correct disposal method based on the volume of waste, alongside the underlying chemical transformation.

DisposalWorkflow Start Isopropyl dimethyl methoxysilane Waste Decision Waste Volume? Start->Decision Small Residual / Small Scale (< 50 mL) Decision->Small < 50 mL Bulk Bulk / Intact Reagent (> 50 mL) Decision->Bulk > 50 mL Hydrolysis Controlled Hydrolysis (Fume Hood + Stirring) Small->Hydrolysis Add to excess H2O/Isopropanol TSDF RCRA-Licensed TSDF (Incineration) Bulk->TSDF Direct Lab Packing (No Quench) Products Methanol (Toxic/Flammable) + Siloxane (Solid) Hydrolysis->Products Hydrolysis & Condensation Products->TSDF Separate aqueous & solid streams

Decision matrix and chemical pathway for the disposal of Isopropyl dimethyl methoxysilane.

Experimental Protocols: Step-by-Step Disposal Workflows

Workflow A: Controlled Quenching for Small Volumes (< 50 mL) Causality: Small amounts of reactive silanes in syringes, reaction flasks, or nearly empty bottles must be intentionally deactivated (quenched) before entering the general waste stream to prevent spontaneous pressurization in waste carboys [3].

  • Preparation: Conduct all steps in a certified chemical fume hood. Wear appropriate PPE (flame-resistant lab coat, nitrile gloves over heavy-duty butyl gloves, and safety goggles).

  • Solvent Dilution: Transfer the residual Isopropyl dimethyl methoxysilane into a large beaker. Dilute the silane with an inert, miscible co-solvent (e.g., dry isopropanol or THF) at a 1:5 ratio. Reasoning: Dilution mitigates the exothermic heat of hydrolysis and prevents localized boiling.

  • Aqueous Hydrolysis: Slowly add an excess of a 1M aqueous ammonium chloride ( NH4​Cl ) solution or dilute acid (e.g., 1M HCl) dropwise while stirring vigorously. Reasoning: Alkoxysilanes float on water; vigorous stirring ensures biphasic contact. The mild acid catalyzes the hydrolysis of the methoxy group into methanol.

  • Validation: Monitor the reaction temperature. This protocol is self-validating: the cessation of heat generation and the appearance of a cloudy white precipitate (siloxane polymer) physically indicate that the active silane has been fully consumed.

  • Separation and Profiling:

    • Transfer the liquid phase (containing water, isopropanol, and generated methanol) to a clearly labeled "Flammable Aqueous/Organic Waste" container (RCRA Code: D001) [5].

    • Collect the solid siloxane polymer, dry it in the fume hood, and dispose of it in a solid hazardous waste bin.

Workflow B: Bulk Disposal for Intact Reagents (> 50 mL) Causality: Attempting to quench large volumes of alkoxysilanes is highly dangerous due to the massive release of flammable methanol and exothermic heat. Bulk quantities must be handled intact by professionals [4].

  • Container Integrity Check: Ensure the original manufacturer's bottle is tightly sealed. If the cap is compromised, place the entire bottle inside a secondary containment vessel (e.g., a heavy-duty polyethylene overpack drum) and purge with Argon before sealing.

  • Labeling: Affix a hazardous waste label detailing the chemical name, CAS (122420-34-2), and hazards (Flammable Liquid, Moisture Sensitive).

  • Lab Packing: Segregate the container away from strong oxidizers, acids, and bases. Contact your institution's EHS department or a licensed Treatment, Storage, and Disposal Facility (TSDF) for direct lab packing and subsequent incineration [5].

Spill Response and Decontamination

If a spill occurs outside the fume hood:

  • Evacuate and Ventilate: Immediately eliminate all ignition sources. Methanol vapors are heavier than air and can travel to ignition sources.

  • Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or dry sand). Do not use water, as this will rapidly generate toxic methanol fumes in the open lab space [4].

  • Collection: Use non-sparking tools to sweep the saturated absorbent into a compatible, sealable waste container. Treat as D001 hazardous waste.

References

  • European Patent Office. "Method for preparation of stable water-borne silane compositions (EP 0675128 B1)". EPO Publication Server. [Link]

  • OECD Existing Chemicals Database. "N-(3-(TRIMETHOXYSILYL)PROPYL)ETHYLENEDIAMINE (AEAPTMS) CAS N°: 1760-24-3". OECD SIDS. [Link]

  • Vanderbilt University Environmental Health and Safety. "Chemical Safety Protocol: Silane". Vanderbilt University. [Link]

  • U.S. Environmental Protection Agency (EPA). "Summary of the Resource Conservation and Recovery Act (RCRA)". EPA.gov. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl dimethyl methoxysilane
Reactant of Route 2
Reactant of Route 2
Isopropyl dimethyl methoxysilane
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